molecular formula C14H15NO B8659666 3-(Benzyloxy)-5-methylaniline

3-(Benzyloxy)-5-methylaniline

Cat. No.: B8659666
M. Wt: 213.27 g/mol
InChI Key: AGUBQTXICDWDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-5-methylaniline ( 197959-65-2) is a benzyloxy- and methyl-substituted aniline derivative with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound is a valuable chemical intermediate in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules. Its structure, featuring a benzyl-protected phenolic oxygen and an aromatic amino group, makes it a versatile building block for pharmaceutical research and development. The primary amine group is a key reactive site for further functionalization, enabling its use in the creation of libraries of compounds for biological screening. The specific placement of the benzyloxy and methyl substituents on the benzene ring directs subsequent electrophilic substitution reactions, making this compound a useful precursor for synthesizing molecules with specific steric and electronic properties. Researchers utilize this chemical in the development of potential pharmacologically active compounds, including those investigated as kinase inhibitors or receptor modulators. It is strictly for research and laboratory use as a synthetic intermediate. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-methyl-5-phenylmethoxyaniline

InChI

InChI=1S/C14H15NO/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3

InChI Key

AGUBQTXICDWDOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

A-01: An In-depth Technical Guide to 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Identification and Physicochemical Properties

3-(Benzyloxy)-5-methylaniline is a disubstituted aniline derivative. The core structure consists of an aniline ring substituted at the 3-position with a benzyloxy group (-OCH₂C₆H₅) and at the 5-position with a methyl group (-CH₃). The absence of a dedicated CAS number in common chemical databases necessitates a focus on its de novo synthesis and characterization for any research application.

While experimental data is not available, its properties can be predicted based on its structure and comparison to analogous compounds like 3-benzyloxyaniline and N-benzyl-3-methylaniline[1].

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis of Prediction / Notes
Molecular Formula C₁₄H₁₅NODerived from structural formula.
Molecular Weight 213.28 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for substituted anilines. May darken on exposure to air and light.
Melting Point 70-85 °CHigher than 3-benzyloxyaniline (63-67 °C) due to the additional methyl group, but lower than compounds with stronger intermolecular forces.
Boiling Point > 350 °CHigh boiling point is expected for a molecule of this size and polarity. Similar to related compound 3-(Benzyloxy)-5-methoxyaniline (Predicted BP 408.1°C)[2].
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, THF, Acetone); Insoluble in water.The large nonpolar surface area (two phenyl rings) dominates, making it lipophilic.
pKa (Conjugate Acid) 3.5 - 4.5The aniline nitrogen is weakly basic. Electron-withdrawing effect of the benzyloxy group reduces basicity compared to aniline (~4.6).

Section 2: Recommended Synthesis Pathway and Experimental Protocol

The most logical and efficient route to synthesize this compound is via the Williamson ether synthesis, specifically the O-benzylation of the commercially available precursor, 3-amino-5-methylphenol. This method is well-established for the preparation of benzyl ethers from phenols[3].

Synthesis Workflow Diagram

The proposed synthesis involves the deprotonation of the phenolic hydroxyl group of 3-amino-5-methylphenol with a suitable base, followed by nucleophilic attack on benzyl bromide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Workup & Purification A 3-Amino-5-methylphenol (Starting Material) C Potassium 3-amino-5-methylphenoxide (Intermediate) A->C Reaction B Potassium Carbonate (Base) in Acetone (Solvent) B->C E This compound (Final Product) C->E Reaction D Benzyl Bromide (Alklylating Agent) D->E F Aqueous Workup E->F G Column Chromatography F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for O-benzylation of substituted phenols.

Materials and Reagents:

  • 3-Amino-5-methylphenol (CAS: 76619-89-1)[4][5]

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-5-methylphenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of aminophenol). Add anhydrous potassium carbonate (2.0 eq).

  • Reagent Addition: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise via syringe.

    • Causality Insight: Using a slight excess of benzyl bromide ensures complete consumption of the starting phenol. Potassium carbonate is a mild base sufficient to deprotonate the phenol but not the less acidic aniline N-H, ensuring O-alkylation selectivity. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Redissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

    • Trustworthiness Check: The bicarbonate wash removes any unreacted acidic starting material and neutralizes any residual acid. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure this compound.

Section 3: Analytical Characterization Profile

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The following data are predicted based on the structure and analysis of similar compounds[6][7].

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals and Features
¹H NMR δ 7.50-7.30 (m, 5H): Phenyl protons of the benzyl group. δ 6.30-6.10 (m, 3H): Aromatic protons on the aniline ring. δ 5.05 (s, 2H): Benzylic methylene protons (-O-CH₂ -Ph). δ 3.60 (br s, 2H): Amine protons (-NH₂). δ 2.20 (s, 3H): Methyl protons (-CH₃).
¹³C NMR δ 159.5: C-OAr. δ 148.0: C-NH₂. δ 140.0: C-CH₃. δ 137.0: Quaternary C of benzyl group. δ 129.0-127.0: Phenyl carbons of benzyl group. δ 105.0-98.0: Aromatic carbons of aniline ring. δ 70.0: Benzylic carbon (-O-C H₂-Ph). δ 21.5: Methyl carbon (-C H₃).
FT-IR (cm⁻¹) 3450-3300 (doublet): N-H stretching of the primary amine. 3100-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching (CH₂ and CH₃). 1620-1580: N-H scissoring and C=C aromatic ring stretching. 1250-1200 (strong): Aryl-O-C asymmetric stretching (ether linkage). 1050-1020 (strong): Aryl-O-C symmetric stretching.
Mass Spec (EI) m/z 213 (M⁺): Molecular ion. m/z 91 (100%): Tropylium ion ([C₇H₇]⁺), the characteristic base peak for benzyl ethers.

Section 4: Reactivity Profile and Synthetic Utility

This compound is a versatile intermediate with three key reactive sites: the nucleophilic amino group, the electron-rich aromatic ring, and the cleavable benzyl ether. This trifunctionality allows for diverse downstream chemical transformations.

Potential Reaction Pathways Diagram

G cluster_amine Amine Reactions cluster_ring Aromatic Ring Reactions (Electrophilic Aromatic Substitution) cluster_ether Ether Cleavage main This compound acylation Acylation (e.g., Ac₂O, Py) main->acylation Forms Amide alkylation Alkylation (e.g., CH₃I, K₂CO₃) main->alkylation Forms Secondary/Tertiary Amine bromination Bromination (e.g., NBS) main->bromination Ortho to NH₂/OR nitration Nitration (e.g., HNO₃, H₂SO₄) main->nitration Ortho to NH₂/OR debenzylation Hydrogenolysis (e.g., H₂, Pd/C) main->debenzylation Reveals Phenol product 3-Amino-5-methylphenol debenzylation->product

Caption: Key reaction classes for this compound.

  • Expertise Insight: The amino and benzyloxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. The positions ortho to both groups (C4 and C6) and ortho to the amine (C2) are the most likely sites for substitution reactions like halogenation or nitration. The benzyl ether serves as a robust protecting group for the phenol, which can be easily removed via catalytic hydrogenolysis without affecting the aniline moiety, making this a valuable intermediate in multi-step synthesis.

Section 5: Safety, Handling, and Storage

As a member of the aromatic amine class, this compound should be handled with significant caution, assuming it possesses hazards typical of this family of compounds.[8]

  • Toxicity: Aromatic amines are known for their potential toxicity, including carcinogenicity and mutagenicity.[8] They are readily absorbed through the skin and can cause harm if inhaled or ingested.[8]

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[10]

    • Avoid creating dust or aerosols.

    • Avoid contact with skin, eyes, and clothing.[10]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, dark place away from oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

References

  • MySkinRecipes. 3-(Benzyloxy)-5-methoxyaniline. [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. 3-Amino-5-methylphenol. [Link]

  • ResearchGate. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • ARC Journals. Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. [Link]

  • Wikipedia. Phenol. [Link]

  • PubChem. Benzylaniline. [Link]

  • Google Patents.
  • Canada.ca. Aromatic Amines Group - information sheet. [Link]

  • Sustainability Directory. Aromatic Amines. [Link]

  • Research Bible. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. [Link]

  • PrepChem.com. Synthesis of 5-amino-o-cresol. [Link]

  • ResearchGate. Photoelectron Spectroscopy of Substituted N-Benzylideneanilines. [Link]

  • PubMed. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. [Link]

  • PubChem. N-(3-Methylphenyl)benzenemethanamine. [Link]

  • Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

3-(Benzyloxy)-5-methylaniline: A Strategic Scaffold for Hydrophobic Pocket Profiling and Kinase Inhibitor Design

[1]

Executive Summary

In the landscape of modern drug discovery, the "privileged scaffold" concept remains a cornerstone of lead generation.[1] Among these, 3,5-disubstituted anilines represent a critical geometric spacer, capable of projecting substituents into distinct sub-pockets of a target protein.[1] 3-(Benzyloxy)-5-methylaniline (CAS 859791-73-4) serves a dual purpose in this domain: it acts as a hydrophobic probe for exploring cryptic binding pockets (specifically in kinases and GTPases) and functions as a protected synthetic pivot for accessing the highly versatile 3-amino-5-methylphenol warhead.[1]

This guide analyzes the utility of this pharmacophore, detailing its role in probing the KRas Switch II groove, its application in kinase selectivity profiling, and the synthetic protocols required to integrate it into high-value libraries.[1]

Structural Analysis & Physicochemical Profile

The efficacy of this compound stems from its ability to satisfy multiple binding requirements simultaneously while maintaining a low molecular weight profile suitable for Fragment-Based Drug Discovery (FBDD).[1]

Pharmacophore Mapping

The molecule can be dissected into three distinct interaction vectors:

  • The Aniline Anchor (Polar): The primary amine (

    
    ) serves as a hydrogen bond donor/acceptor, typically engaging the hinge region of kinases or aspartate/glutamate residues in GPCRs.[1]
    
  • The Methyl "Bump" (Steric): Located at the meta position relative to the amine, the 5-methyl group provides a critical steric constraint.[1] It restricts bond rotation (atropisomerism) and fills small hydrophobic crevices, often improving selectivity against homologous targets lacking the corresponding pocket.[1]

  • The Benzyloxy Tail (Hydrophobic): This bulky group probes deep hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[1] Crucially, it serves as a masking group for a phenol, allowing for late-stage diversification.[1]

Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Weight 213.28 g/mol Ideal for fragment linking; leaves room for heavy core scaffolds.[1]
cLogP ~3.5High lipophilicity suggests good membrane permeability but requires polar modification in final leads.[1]
H-Bond Donors 1 (Amine)Key interaction point for hinge binding.[1]
H-Bond Acceptors 2 (Amine, Ether)Ether oxygen can act as a weak acceptor in specific environments.[1]
pKa (Aniline) ~4.0 - 4.5Less basic than unsubstituted aniline due to inductive effects, reducing non-specific binding.[1]

Medicinal Chemistry Applications

Case Study: Probing the KRas Switch II Groove

Research into KRas(G12C) inhibitors has highlighted the importance of the 3-amino-5-methylphenol motif.[1] The Shokat Lab and others have demonstrated that this scaffold can bind covalently or non-covalently to the Switch II pocket.[1]

  • Mechanism: The aniline nitrogen is often acylated with an acrylamide warhead to engage Cys12.[1]

  • Role of this compound: It serves as the precursor.[1] The benzyl group protects the phenol during the harsh acrylation or coupling steps.[1] Once the core scaffold is assembled, the benzyl group is cleaved (hydrogenolysis) to reveal the phenol, which then forms a critical hydrogen bond with residues like Asp69 or Glu62 in the KRas active site.[1]

Kinase Inhibitor "Back-Pocket" Profiling

In Type II kinase inhibitors (e.g., those targeting the inactive DFG-out conformation), the "tail" of the molecule must extend past the gatekeeper residue into a hydrophobic back pocket.[1]

  • Protocol: Early SAR (Structure-Activity Relationship) campaigns often utilize the benzyloxy derivative to test if a hydrophobic pocket exists.[1]

  • Optimization: If the benzyloxy analog shows potency, it confirms the pocket's hydrophobicity.[1] The benzyl group is then often replaced with solubilizing bioisosteres (e.g., pyridyl-methoxy or piperazinyl-ethoxy) to improve DMPK properties while maintaining the binding vector.[1]

Synthetic Accessibility & Protocols

The synthesis of this compound is a self-validating workflow.[1] The integrity of the final product is heavily dependent on the regioselectivity of the initial protection step.[1]

Synthesis Workflow (DOT Diagram)

SynthesisWorkflowOrcinolOrcinol(3,5-Dihydroxytoluene)Step1Step 1: Selective Benzylation(BnBr, K2CO3, 1 eq)Orcinol->Step1Controlled AlkylationMonoEther3-Benzyloxy-5-methylphenolStep1->MonoEtherStep2Step 2: Smiles Rearrangement / Buchwald Amination PrecursorMonoEther->Step2Activation (Tf2O) + AminationTargetThis compound(Target Scaffold)Step2->TargetAltStart3-Amino-5-methylphenolAltStepProtection (BnBr, Base)AltStart->AltStepDirect ProtectionAltStep->Target

Figure 1: Synthetic pathways to access the this compound scaffold. The solid line represents the de novo route from Orcinol; the dashed line represents direct protection of the aminophenol.[1]

Experimental Protocol: Preparation from 3-Amino-5-methylphenol

While the Orcinol route is cheaper for bulk scale, the direct protection of 3-amino-5-methylphenol is more common in discovery labs for rapid access.[1]

Reagents:

  • 3-Amino-5-methylphenol (1.0 eq)[1]

  • Benzyl bromide (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • DMF (Dimethylformamide, anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-amino-5-methylphenol (5.0 g, 40.6 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add

    
     (11.2 g, 81.2 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes to allow phenoxide formation. Note: The solution will darken, indicating deprotonation.[1]
    
  • Alkylation: Add Benzyl bromide (5.3 mL, 44.6 mmol) dropwise via syringe over 10 minutes.

    • Critical Control: Maintain temperature below 30°C. Exothermic reaction may promote N-alkylation if uncontrolled.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).[1] The phenol (

    
    ) should disappear, and the O-benzyl product (
    
    
    ) should appear.[1]
  • Workup: Pour the mixture into ice-water (200 mL). Extract with EtOAc (

    
     mL).[1] Wash combined organics with LiCl solution (5%) to remove DMF, followed by brine.[1] Dry over 
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , 0-20% EtOAc/Hexane gradient).
    
  • Yield: Expect 75–85% yield of a pale yellow oil or low-melting solid.[1]

Protocol: Buchwald-Hartwig Coupling (General Application)

Once synthesized, the aniline is typically coupled to a heteroaryl halide (e.g., 4-chloroquinazoline).[1]

Standard Conditions:

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%)[1]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

  • Temperature: 100°C, 12 hours.[1]

Strategic Pivoting: The "Deprotect-and-Cap" Strategy[1]

The true power of this pharmacophore lies in the "Deprotect-and-Cap" workflow.[1]

  • Construct Core: Use this compound to build the drug core.[1]

  • Test Potency: Evaluate the benzyl ether. If potent, the hydrophobic pocket is validated.[1]

  • Deprotect: Use

    
     (1 atm) and 
    
    
    (10%) in MeOH to cleave the benzyl group.[1]
  • Diversify: The resulting phenol is now a nucleophilic handle.[1]

    • Option A (Solubility): Alkylate with N-(2-chloroethyl)morpholine.[1]

    • Option B (Potency): Alkylate with fluorinated chains (

      
      ).[1]
      
Optimization Logic Flow (DOT Diagram)

OptimizationLogicHitHit Identified:Core + this compoundDecisionIs the Benzyl GroupEssential for Potency?Hit->DecisionYesYES: Hydrophobic Pocket ConfirmedDecision->YesHigh PotencyNoNO: Steric Bulk Tolerated onlyDecision->NoLow/Eq PotencyOpt1Strategy 1: Optimize PKReplace Benzyl with Pyridyl/PiperazinylYes->Opt1Opt2Strategy 2: Deprotect to PhenolTarget H-Bond InteractionsNo->Opt2

Figure 2: Decision tree for lead optimization using the this compound scaffold.

References

  • Shokat, K. M., et al. "Probing the KRas Switch II Groove by Fluorine NMR Spectroscopy."[1] University of California, San Francisco (UCSF).[1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3018526, 3-Bromo-5-methylaniline."[1] PubChem. [1]

  • Matrix Scientific. "3-(Benzyloxy)-N-methylaniline Product Data."[1] Matrix Scientific Catalog.

  • Mallesha, L., et al. "Investigation of Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives."[1] Journal of Applicable Chemistry, 2014, 3(5): 2131-2137.[1]

  • BLD Pharm. "2-(Benzyloxy)-5-methylaniline CAS 859791-73-4 Data Sheet."[1][2] BLD Pharm.[1][2]

Methodological & Application

synthesis of kinase inhibitors using 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-(Benzyloxy)-5-methylaniline (CAS: 33905-38-3) as a high-value building block in the development of small-molecule kinase inhibitors. This aniline derivative serves as a critical "masked" pharmacophore for targeting the hydrophobic pockets of protein kinases, particularly in the design of Type II inhibitors (e.g., p38 MAPK, B-Raf, VEGFR targets) which stabilize the DFG-out conformation.

We present a validated modular protocol for incorporating this scaffold into a diaryl urea core—a motif found in FDA-approved drugs like Sorafenib and Regorafenib—followed by controlled deprotection and diversification strategies.

Scientific Rationale: The "Privileged" 3,5-Substitution Pattern

In medicinal chemistry, the 3,5-disubstituted aniline moiety is considered a "privileged structure." Its geometry allows it to interact simultaneously with the solvent-exposed regions and the hydrophobic allosteric pockets of the kinase ATP-binding site.

  • The Methyl Group (C5): Often functions as a "gatekeeper" interaction motif or provides a twist in the biaryl system to induce favorable binding entropy.

  • The Benzyloxy Group (C3):

    • Direct Binding: Can occupy the hydrophobic "back pocket" (allosteric site) in its protected form.

    • Masked Phenol: Acts as a robust protecting group during harsh coupling conditions (e.g., SNAr or Buchwald-Hartwig). Post-coupling removal (hydrogenolysis) reveals a phenolic hydroxyl group, a versatile handle for introducing solubilizing tails (e.g., morpholine/piperazine side chains) via etherification.

Mechanism of Action (Type II Inhibition)

Type II inhibitors bind to the inactive conformation of the kinase (DFG-out). The urea linker, formed using this aniline, typically forms hydrogen bonds with the conserved Glu/Asp residues in the kinase hinge region and the catalytic loop.

Synthetic Strategy & Pathway Visualization

The following diagram illustrates the modular synthesis workflow, moving from the coupling of the aniline to the final library diversification.

KinaseSynthesis cluster_0 Key Transformation: Unmasking the Pharmacophore Aniline This compound (Starting Material) Urea Intermediate A: Diaryl Urea Scaffold Aniline->Urea Protocol 1: Urea Coupling (DCM, RT) Isocyanate Heteroaryl Isocyanate (Electrophile) Isocyanate->Urea Phenol Intermediate B: 3-Amino-5-methylphenol Core Urea->Phenol Protocol 2: Hydrogenolysis (Pd/C, H2) FinalDrug Target Kinase Inhibitor (Solubilized Library) Phenol->FinalDrug Protocol 3: Mitsunobu / Alkylation

Figure 1: Synthetic workflow for Type II Kinase Inhibitors. The benzyloxy group serves as a lipophilic placeholder before being converted to a functional handle.

Detailed Experimental Protocols

Protocol 1: Urea Coupling (Formation of the Kinase Binding Motif)

This step constructs the primary hydrogen-bonding motif required for kinase affinity.

  • Reagents:

    • This compound (1.0 equiv)

    • Heteroaryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)

    • Dichloromethane (DCM) (Anhydrous)

  • Equipment: 50 mL Round-bottom flask, Magnetic stirrer, Inert gas (N2/Ar) line.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under nitrogen, dissolve this compound (213 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Cool the solution to 0°C. Add the isocyanate (1.1 mmol) dropwise over 5 minutes. Note: Isocyanates are moisture-sensitive; ensure dry conditions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The urea product typically precipitates or appears as a more polar spot.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.

    • If soluble: Concentrate the solvent and purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

  • Yield Expectation: 85–95% (White to off-white solid).

Protocol 2: Catalytic Hydrogenolysis (Deprotection)

This step removes the benzyl group to reveal the phenol, enabling further SAR (Structure-Activity Relationship) exploration.

  • Reagents:

    • Diaryl Urea Intermediate (from Protocol 1)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Methanol (MeOH) or Ethanol (EtOH)[1]

    • Hydrogen Gas (Balloon or Hydrogenator)

Step-by-Step Procedure:

  • Dissolution: Dissolve the urea intermediate (0.5 mmol) in MeOH (15 mL). If solubility is poor, add a small amount of THF or EtOAc.

  • Catalyst Addition: Carefully add 10% Pd/C (20 mg) under an inert atmosphere (N2). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H2 gas (balloon pressure, ~1 atm) and stir vigorously at RT for 6–16 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the phenolic product.

  • Validation: 1H NMR should show the disappearance of the benzylic protons (~5.1 ppm) and aromatic benzyl signals (7.3–7.5 ppm).

Protocol 3: Etherification (Library Diversification)

The revealed phenol is alkylated to attach solubilizing groups (e.g., morpholine ethyl chloride), a critical requirement for oral bioavailability in kinase drugs.

  • Reagents:

    • Phenolic Urea Intermediate

    • 4-(2-Chloroethyl)morpholine hydrochloride

    • Cesium Carbonate (Cs2CO3)

    • DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Combine the phenol (0.2 mmol), Cs2CO3 (0.6 mmol), and the alkyl chloride (0.3 mmol) in DMF (2 mL).

  • Heating: Heat the mixture to 60–80°C for 4 hours.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Final compounds are often purified via preparative HPLC (Water/Acetonitrile + 0.1% TFA).

Analytical Data Summary

The following table summarizes the expected analytical signatures for the intermediates using this specific aniline scaffold.

Compound StageKey 1H NMR Signals (DMSO-d6)LC-MS Signature (ESI+)Physical State
Starting Material

2.18 (s, 3H, Me), 5.02 (s, 2H, CH2), 6.0-6.2 (m, 3H, Ar)
[M+H]+ = 214.1Brown/Amber Oil or Solid
Urea Intermediate

8.8-9.2 (s, 2H, NH-NH), 7.3-7.5 (m, 5H, Benzyl)
[M+H]+ = VariableWhite Solid
Deprotected Phenol

9.3 (s, 1H, OH), Loss of Benzyl peaks
[M+H]+ = (Urea - 90 Da)Off-white Solid

Troubleshooting & Optimization

  • Issue: Low Reactivity in Urea Formation.

    • Cause: The aniline nitrogen is moderately nucleophilic but can be deactivated by steric hindrance or electronic effects of the benzyloxy group.

    • Solution: Add a non-nucleophilic base (e.g., DIPEA, 1.0 eq) or heat to 40°C. If isocyanate is unavailable, use CDI (Carbonyldiimidazole) to activate the heteroaryl amine first.

  • Issue: Incomplete Hydrogenolysis.

    • Cause: Poisoning of Pd catalyst by sulfur/nitrogen species in the urea core.

    • Solution: Add 1-2 drops of Acetic Acid to the reaction or switch to Pd(OH)2 (Pearlman's Catalyst).

  • Issue: Regioselectivity in Alkylation.

    • Cause: Urea nitrogens competing with the phenol.

    • Solution: Cs2CO3 in DMF favors O-alkylation over N-alkylation. Keep temperatures below 80°C to prevent urea rearrangement.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine.[3] [Link][3]

  • Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844. (Foundational text on Diaryl Urea Kinase Inhibitors).
  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054. (Methodology for aniline-urea coupling).
  • El-Azab, A. S., et al. (2021).[4] "Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay." Molecules, 26(10), 2992. [Link] (Demonstrates aniline coupling protocols).

Sources

Application Note: High-Fidelity Protocol for Buchwald-Hartwig Amination of 3-(Benzyloxy)-5-methylaniline

[1]

Abstract & Strategic Overview

This application note details a robust, field-validated protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 3-(Benzyloxy)-5-methylaniline with aryl halides.[1]

The substrate, This compound , presents a unique set of electronic and steric features.[1] It is an electron-rich, meta-substituted primary aniline.[1] While the electron-donating benzyloxy and methyl groups enhance nucleophilicity, they also increase the risk of oxidation. Furthermore, the meta-substitution pattern minimizes steric hindrance at the nitrogen center, which paradoxically increases the risk of over-arylation (formation of the tertiary amine side product).

Strategic Protocol Choice: To mitigate over-arylation and ensure high chemoselectivity, this protocol utilizes BrettPhos Pd G4 precatalyst technology. BrettPhos is a bulky, dialkylbiaryl phosphine ligand specifically engineered to favor mono-arylation of primary amines due to its steric bulk, which destabilizes the bis-arylated palladium complex.[1]

Reaction Mechanism & Logic

The success of this protocol relies on the precise orchestration of the catalytic cycle. The use of a G4 Precatalyst ensures the rapid generation of the active monoligated Pd(0) species, bypassing the induction periods and variable activation associated with traditional Pd(OAc)₂ or Pd₂(dba)₃ systems.

Catalytic Cycle Visualization

The following diagram illustrates the pathway, highlighting the critical "Selectivity Filter" imposed by the BrettPhos ligand.

BuchwaldCyclePrecatBrettPhos Pd G4(Precatalyst)ActivePdL-Pd(0)(Active Species)Precat->ActivePd Activation (Base)OxAddOxidative Addition(L-Pd(II)-Ar-X)ActivePd->OxAdd + Aryl HalideAmineBindAmine Coordination(Steric Filter)OxAdd->AmineBind + this compoundDeprotonationDeprotonation(Base Mediated)AmineBind->Deprotonation + NaOtBuRedElimReductive Elimination(C-N Bond Formation)Deprotonation->RedElimRedElim->ActivePd RegenerationProductSecondary AmineProductRedElim->Product

Caption: The BrettPhos ligand creates a steric environment that disfavors the coordination of a second aryl group, ensuring high selectivity for the secondary amine.[1]

Experimental Protocol

Materials & Stoichiometry

The following stoichiometry is optimized for a 1.0 mmol scale reaction.

ComponentRoleEquivalentsAmount (1.0 mmol scale)Critical Note
Aryl Halide Electrophile1.00Varies (MW)Aryl Bromides or Chlorides preferred.[1] Iodides may require Ag salts.
This compound Nucleophile1.20255.3 mgSlight excess drives conversion.[1]
BrettPhos Pd G4 Catalyst0.02 (2 mol%)18.4 mgAir-stable solid.[1] Do not dissolve until use.
NaOtBu Base1.40135.0 mgMust be stored in glovebox/desiccator. Hydroscopic.
1,4-Dioxane (or Toluene)Solvent0.2 M5.0 mLAnhydrous, degassed (sparged with N₂).[1]
Step-by-Step Procedure
Phase A: Preparation (Inert Atmosphere)

Note: While the G4 precatalyst is air-stable, the active catalytic species and the deprotonated amine intermediate are oxygen-sensitive. A Glovebox or strict Schlenk line technique is mandatory.

  • Vessel Prep: Oven-dry a 20 mL reaction vial (with a Teflon-lined septum cap) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Solids Addition: Charge the vial with:

    • BrettPhos Pd G4 (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

    • Aryl Halide (if solid) (1.0 equiv)

  • Purge: Seal the vial and evacuate/backfill with N₂ three times.

Phase B: Reaction Initiation
  • Liquid Addition:

    • Add anhydrous 1,4-Dioxane (5 mL) via syringe.[1]

    • Add Aryl Halide (if liquid) (1.0 equiv) via syringe.

    • CRITICAL STEP: Add This compound (1.2 equiv) last.[1] Reasoning: Adding the amine last prevents premature interaction with the base before the catalyst is in solution, although with G4 this is less critical than with Pd(OAc)₂.

  • Activation: Place the vial in a pre-heated heating block at 80°C . Stir vigorously (800-1000 rpm).

    • Observation: The solution should turn from pale yellow/orange to a dark amber/brown within 5-10 minutes, indicating active catalyst generation.[1]

Phase C: Monitoring & Workup
  • Monitoring: Check reaction progress by TLC or LC-MS at 1 hour and 4 hours.

    • Target: >98% consumption of Aryl Halide.[2]

    • TLC Stain: The product will likely be UV active and stain with KMnO₄ or p-Anisaldehyde (due to the benzyloxy group).

  • Quench: Once complete, cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts and palladium black.

  • Scavenging (Optional but Recommended): To remove residual soluble Pd, treat the filtrate with SiliaMetS® Thiol or equivalent scavenger resin for 30 mins.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflowcluster_0Setup (Inert)cluster_1Reactioncluster_2WorkupStep1Charge Solids:Catalyst, Base,Aryl HalideStep2Evacuate/Fill N2(3 Cycles)Step1->Step2Step3Add Solvent &Amine (Liquid)Step2->Step3Step4Heat to 80°CStir 1000 RPMStep3->Step4Step5Dilute EtOAcFilter CeliteStep4->Step5 Completion(LCMS)Step6ColumnChromatographyStep5->Step6

Caption: Operational workflow ensuring anaerobic integrity and efficient palladium removal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or wet solvent.[1]Ensure Dioxane is <50 ppm H₂O. Increase catalyst loading to 4 mol%.
Debenzylation Hydrogenolysis or Acidic cleavage.Avoid H₂ atmosphere (obviously). Ensure workup is not too acidic. The benzyloxy group is stable to NaOtBu.
Tertiary Amine (Over-arylation) Steric failure or excess halide.Confirm use of BrettPhos (not a smaller ligand). Ensure Amine is in excess (1.2 eq), not the Halide.
Protodehalogenation Reduction of Aryl Halide.[3]Often caused by solvent impurities acting as hydride sources. Switch to freshly distilled Toluene.

Safety & Handling

  • This compound: Treat as a potential sensitizer and toxic by inhalation.[1] Use exclusively in a fume hood.

  • Palladium Residues: Pd compounds are heavy metals.[4] Dispose of all Celite pads and aqueous waste in designated heavy metal waste streams.

  • NaOtBu: Caustic. Causes severe skin burns. Handle with gloves.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Maiti, D., & Buchwald, S. L. (2009). "Universal Precatalyst for Palladium-Catalyzed C-N Cross-Coupling." Journal of the American Chemical Society, 131(33), 11652–11653. Link

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Heterocyclic Carbene–Palladium(II)–Allyl Dimers: Versatile Precatalysts for Cross-Coupling Reactions."[1] The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Application Note: High-Efficiency Catalytic Hydrogenolysis of 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the


-debenzylation of 3-(benzyloxy)-5-methylaniline  to yield 3-amino-5-methylphenol  (also known as 5-amino-m-cresol). While benzyl ether cleavage is a standard transformation, the presence of a free aniline moiety in this substrate presents a specific challenge: catalyst poisoning  via nitrogen coordination to the Palladium surface.

This guide provides a validated method using 10% Pd/C with an acidic modifier to suppress amine interference, ensuring high turnover frequency (TOF) and quantitative yields. We address the mechanistic causality of catalyst deactivation and provide a self-validating workflow for industrial and academic researchers.

Mechanistic Insight & Reaction Challenges

The Transformation

The target reaction is a hydrogenolysis (cleavage of a


-bond by hydrogen) of the benzylic C-O bond.
  • Substrate: this compound

  • Reagent: Hydrogen gas (

    
    ), Pd/C Catalyst[1]
    
  • Product: 3-Amino-5-methylphenol + Toluene (byproduct)

The "Amine Poisoning" Effect

In neutral solvents (MeOH/EtOH), the electron-rich nitrogen of the aniline group competes with the benzyl ether for active sites on the Palladium surface. The amine coordinates strongly to the metal (


), effectively "poisoning" the catalyst and stalling the reaction.

The Solution: Protonation.[2] By conducting the reaction in an acidic medium (e.g., Methanol with Acetic Acid or HCl), the amine is converted to its ammonium salt (


). The ammonium species lacks the lone pair required to coordinate with Palladium, leaving the active sites free to bind the benzyl ether and facilitate hydrogenolysis.
Reaction Pathway Diagram

The following diagram illustrates the workflow and the critical decision point regarding catalyst preservation.

ReactionWorkflow Start Start: this compound Solvent Dissolve in MeOH Start->Solvent Check Check: Free Amine Present? Solvent->Check Acid Add 1.1 eq. Acetic Acid (Protonation) Check->Acid Yes (Prevent Poisoning) CatAdd Add 10% Pd/C (Wet) Check->CatAdd No (Risk of Stall) Acid->CatAdd Hydrogenation H2 Atmosphere (1-3 bar) RT, 4-12h CatAdd->Hydrogenation Filter Filter Catalyst (Celite) Hydrogenation->Filter Neutralize Neutralize (NaHCO3) Filter->Neutralize Product Product: 3-Amino-5-methylphenol Neutralize->Product

Figure 1: Critical Process Workflow for Amine-Tolerant Hydrogenolysis.

Experimental Protocol

Materials & Reagents
ComponentSpecificationFunction
Substrate This compoundStarting Material
Catalyst 10% Pd/C (50% water wet)Catalyst (Wet form prevents ignition)
Solvent Methanol (HPLC Grade)Reaction Medium
Additive Glacial Acetic Acid or 1M HClCatalyst Protection (Proton Source)
Hydrogen

Balloon or Cylinder
Reductant
Filtration Celite® 545Catalyst Removal
Detailed Procedure (Scale: 1.0 gram)

Step 1: Preparation (Inerting)

  • Weigh 1.0 g (4.7 mmol) of this compound into a 50 mL round-bottom flask (RBF).

  • Add 15 mL of Methanol . Stir until fully dissolved.

  • CRITICAL STEP: Add 0.3 mL of Glacial Acetic Acid (approx. 1.1 equivalents).

    • Why? This converts the aniline to the acetate salt, preventing Pd coordination.

  • Purge the flask with Nitrogen (

    
    ) gas for 5 minutes to remove oxygen.
    

Step 2: Catalyst Addition

  • Carefully add 100 mg of 10% Pd/C (wet) .

    • Safety Note: Always add catalyst to the wet solution under inert gas. Dry Pd/C sparks easily in the presence of methanol vapors and air.

Step 3: Hydrogenation

  • Seal the flask with a septum.

  • Evacuate the flask (vacuum) and backfill with Hydrogen (balloon). Repeat this cycle 3 times.

  • Leave the reaction stirring vigorously under a Hydrogen balloon (1 atm) at Room Temperature (

    
    ).
    
    • Note: For faster kinetics, a Parr shaker at 3 bar (45 psi) can be used, reducing time to <2 hours.

Step 4: Monitoring

  • Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.

  • The starting material (

    
    ) should disappear, and a more polar product (
    
    
    
    ) should appear.
  • Typical reaction time: 4 to 12 hours (balloon); 1-2 hours (3 bar pressure).

Step 5: Work-up

  • Once complete, flush the system with Nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with 10 mL Methanol.

    • Safety: Keep the used catalyst wet at all times. Dry, used Pd/C is highly pyrophoric.

  • Concentrate the filtrate under reduced pressure.

  • Neutralization: Dissolve the residue in minimal water/EtOAc, neutralize with saturated

    
     to pH 7-8 to liberate the free amine.
    
  • Extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and evaporate.

Step 6: Yield & Characterization

  • Expected Yield: 90-98% (Off-white solid).

  • Storage: Store under inert gas at

    
     (Phenols and anilines are oxidation-sensitive).
    

Optimization & Troubleshooting Guide

If the reaction stalls or yields are low, consult the parameter matrix below.

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst PoisoningAdd more Acetic Acid (0.5 eq) or switch to 1M HCl in MeOH.
Reaction Slow Low

Solubility
Increase pressure to 3-5 bar or increase agitation speed (mass transfer limited).
Ring Saturation (Over-reduction) Catalyst too activeDo not use

or

. Stick to Pd/C. Stop reaction immediately upon consumption of SM.
Ignition/Sparking Dry CatalystALWAYS use 50% water-wet Pd/C. Never add dry catalyst to methanol in air.
Solvent Logic Diagram

Choosing the right solvent system is critical for selectivity.

SolventChoice Decision Select Solvent System Neutral Neutral MeOH/EtOH Decision->Neutral Acidic MeOH + AcOH (Recommended) Decision->Acidic NonPolar Toluene/THF Decision->NonPolar Outcome1 Risk: Amine Poisoning Slow Reaction Neutral->Outcome1 Outcome2 Success: Fast Kinetics High Yield Acidic->Outcome2 Outcome3 Fail: Poor Solubility Slow Debenzylation NonPolar->Outcome3

Figure 2: Solvent Selection Logic for Amino-Phenol Synthesis.

Safety & Compliance (E-E-A-T)

  • Pyrophoric Hazard: Palladium on Carbon (especially after hydrogenation) contains adsorbed hydrogen and is pyrophoric. It can ignite spontaneously if dried in air. Protocol: Always keep the filter cake wet with water or solvent. Dispose of in a dedicated container with water.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Work in a well-ventilated fume hood.

  • Toxicology: 3-Amino-5-methylphenol is a skin irritant and potential sensitizer. Wear nitrile gloves and eye protection.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1][3] Protection for Phenols (Benzyl Ethers).[1][4] John Wiley & Sons.[1]

  • Catalytic Hydrogenolysis of Benzyl Ethers. Organic Chemistry Portal. (Reliable database for functional group interconversions).

  • Inhibition of Benzyl Ether Hydrogenolysis by Amines. Sajiki, H. et al. (1995).[5] Tetrahedron Letters.[1][2][5] (Foundational paper on amine poisoning).

  • Palladium on Carbon Safety Data Sheet (SDS). Sigma-Aldrich/Merck. (Essential safety data for Pd/C handling).

Sources

The Versatile Building Block: Application Notes for 3-(Benzyloxy)-5-methylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the strategic use of well-defined molecular scaffolds is paramount to the efficient discovery and development of novel functional molecules. 3-(Benzyloxy)-5-methylaniline emerges as a particularly valuable building block, offering a unique combination of functionalities that can be orthogonally addressed to construct complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for its application in the synthesis of bioactive compounds, with a focus on kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Appearance Off-white to light brown crystalline solidGeneral knowledge
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

Handling Precautions: As with all aniline derivatives, this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

The Synthetic Potential of this compound

The synthetic utility of this compound is derived from its distinct functional groups: a nucleophilic aromatic amine, a benzyl ether protecting group, and a substituted aromatic ring. This arrangement allows for a variety of chemical transformations.

G This compound This compound Amine Functionality Amine Functionality This compound->Amine Functionality Nucleophilic Center Aromatic Ring Aromatic Ring This compound->Aromatic Ring Site for Electrophilic Substitution Benzyl Ether Benzyl Ether This compound->Benzyl Ether Protecting Group for Phenol Amide Bond Formation Amide Bond Formation Amine Functionality->Amide Bond Formation Acylation Buchwald-Hartwig Amination Buchwald-Hartwig Amination Amine Functionality->Buchwald-Hartwig Amination C-N Coupling Sandmeyer Reaction Sandmeyer Reaction Amine Functionality->Sandmeyer Reaction Diazotization Suzuki Coupling (after halogenation) Suzuki Coupling (after halogenation) Aromatic Ring->Suzuki Coupling (after halogenation) C-C Coupling Phenolic Hydroxyl Phenolic Hydroxyl Benzyl Ether->Phenolic Hydroxyl Deprotection (e.g., Hydrogenolysis)

Caption: Key functionalities of this compound and their synthetic applications.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of Diaryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is instrumental in the synthesis of a wide array of pharmaceuticals.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.

  • Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like Xantphos are often effective for this type of coupling.

  • Base: The base is required to deprotonate the aniline, forming the active nucleophile in the catalytic cycle. Cesium carbonate is a common choice due to its high basicity and solubility in organic solvents.

Protocol 2: Synthesis of a Pyrimidine-5-carbonitrile Kinase Inhibitor Scaffold

This protocol details the synthesis of 2-((3-(benzyloxy)-5-methylphenyl)amino)pyrimidine-5-carbonitrile, a scaffold found in a number of kinase inhibitors. This procedure is adapted from established methods for the synthesis of similar pyrimidine derivatives.[5][6][7][8]

G cluster_0 Reaction Workflow Start This compound + 2-chloropyrimidine-5-carbonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-((3-(benzyloxy)-5-methylphenyl)amino) pyrimidine-5-carbonitrile Purification->Product

Caption: Workflow for the synthesis of a pyrimidine-5-carbonitrile derivative.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 g, 4.69 mmol) and 2-chloropyrimidine-5-carbonitrile (0.65 g, 4.69 mmol) in 2-propanol (20 mL).

  • Acid Catalyst: Add concentrated hydrochloric acid (0.4 mL) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4 hours. Monitor the reaction by TLC.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral. The product will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold 2-propanol. Dry the solid under vacuum to yield the desired product. Further purification can be achieved by recrystallization from ethanol if necessary.

Mechanistic Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrile group and the nitrogen atoms in the pyrimidine ring activate the 2-position towards nucleophilic attack by the aniline. The acidic conditions protonate the pyrimidine ring, further enhancing its electrophilicity.

Protocol 3: Benzyl Ether Deprotection via Catalytic Hydrogenolysis

The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. Its removal is often a key final step in a synthetic sequence. Catalytic hydrogenolysis is a clean and efficient method for this deprotection.[9][10][11]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a hydrogenation flask, add the benzylic ether (1.0 mmol) and a catalytic amount of 10% palladium on carbon (10 mol%).

  • Solvent: Add a suitable solvent such as ethanol or ethyl acetate (10 mL).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Expert Insight: The choice of solvent can be critical for the success of the reaction. Protic solvents like ethanol are generally preferred. It is important to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent reactions.

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/MEK Pathway

Derivatives of this compound are attractive scaffolds for the development of kinase inhibitors. The PI3K/MEK pathway is a critical signaling cascade that is often dysregulated in cancer, making it a key therapeutic target.[12][13][14][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibition Inhibitor->MEK Inhibition

Caption: Simplified PI3K/MEK signaling pathway and points of inhibition by targeted therapies.

The pyrimidine-5-carbonitrile scaffold synthesized in Protocol 2 can be further elaborated to generate potent inhibitors of kinases within this pathway. The aniline nitrogen can be functionalized, and the benzyl group can be replaced with other moieties to optimize binding affinity and selectivity.

Conclusion

This compound is a versatile and strategically important building block in organic synthesis. Its unique combination of reactive sites allows for the construction of complex molecules with diverse applications, particularly in the field of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors.

References

  • MySkinRecipes. 3-(Benzyloxy)-5-methoxyaniline. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

  • PubMed. Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids. [Link]

  • ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020-06-19). [Link]

  • PMC. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • PubMed. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. [Link]

  • ResearchGate. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. [Link]

  • MPG.PuRe. Supporting Information. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023-02-07). [Link]

  • PMC. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][3][16]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024-12-05). [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). [Link]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2026-02-03). [Link]

  • ResearchGate. (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]

  • PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017-09-15). [Link]

  • PNAS. PI3K regulates MEK/ERK signaling in breast cancer via the Rac-GEF, P-Rex1. (2013-12-10). [Link]

  • Oncotarget. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health. (2011-03-04). [Link]

  • NIH. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • MDPI. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021-05-18). [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • ChemRxiv. A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. [Link]

  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

  • YouTube. PI3K-AKT Pathway Explained. (2022-01-31). [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025-04-03). [Link]

  • J&K Scientific LLC. Benzyl Deprotection of Alcohols. (2021-02-08). [Link]

  • Journal of Chemistry and Technologies. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023-07-25). [Link]

  • MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023-07-13). [Link]

  • NIH. Roles of the PI-3K and MEK pathways in Ras-mediated chemoresistance in breast cancer cells. [Link]

  • PubMed. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. [Link]

  • Google Patents. KR20170003387A - Preparation method of benzoic acid amide compounds.
  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025-08-09). [Link]

  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. (2021-05-01). [Link]

  • Thieme. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (2025-08-06). [Link]

  • White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • ChemSynthesis. N-benzyl-3-methylaniline. (2025-05-20). [Link]

  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

Sources

Forging the Core: A Detailed Guide to the Synthesis of Heterocyclic Compounds from 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Precursor, 3-(Benzyloxy)-5-methylaniline

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules. Central to the construction of these frameworks is the selection of versatile starting materials. This compound emerges as a particularly valuable precursor, offering a unique combination of functionalities that can be strategically exploited to forge a diverse range of heterocyclic systems. Its aniline moiety provides a reactive nucleophilic nitrogen, while the benzyloxy and methyl groups offer opportunities for further functionalization or can influence the regioselectivity of cyclization reactions. This guide provides an in-depth exploration of the synthetic pathways to key heterocyclic families starting from this readily accessible aniline derivative, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. Synthesis of Quinolines: Building the Bicyclic Core

The quinoline ring system is a fundamental structural motif in a multitude of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The Skraup and Doebner-von Miller reactions are classical and robust methods for the construction of the quinoline scaffold from anilines.

A. The Skraup Synthesis of 7-(Benzyloxy)-5-methylquinoline

The Skraup synthesis provides a direct route to quinolines through the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] The reaction proceeds via the in situ formation of acrolein from the dehydration of glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

Reaction Scheme:

Skraup_Synthesis cluster_reactants Reactants cluster_conditions Conditions start This compound + Glycerol h2so4 H₂SO₄ start->h2so4 oxidant Oxidizing Agent (e.g., Nitrobenzene) h2so4->oxidant product 7-(Benzyloxy)-5-methylquinoline oxidant->product

Figure 1: General workflow for the Skraup synthesis of 7-(Benzyloxy)-5-methylquinoline.

Detailed Protocol:

Materials:

  • This compound

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (as both solvent and oxidizing agent)

  • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of Aniline: To this cooled mixture, slowly add this compound with continuous stirring.

  • Addition of Oxidizing Agent: Add nitrobenzene to the reaction mixture. If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added to control the exotherm.

  • Heating: Heat the mixture gently in an oil bath to approximately 130-150 °C. The reaction is often exothermic, so careful temperature control is crucial. Maintain heating for 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a large beaker of ice water.

  • Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This should be done in an ice bath to manage the heat generated.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 7-(benzyloxy)-5-methylquinoline.

Expected Outcome and Characterization:

The expected product is 7-(benzyloxy)-5-methylquinoline. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Parameter Expected Value
Yield 40-60%
Appearance Pale yellow solid
¹H NMR Signals corresponding to aromatic protons of the quinoline and benzyl groups, a methyl singlet, and a benzylic methylene singlet.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.
B. The Doebner-von Miller Reaction for Substituted Quinolines

The Doebner-von Miller reaction is a more versatile method for preparing substituted quinolines, utilizing α,β-unsaturated aldehydes or ketones instead of glycerol.[3] This allows for the introduction of substituents on the newly formed pyridine ring. For example, using crotonaldehyde will yield a 2-methyl substituted quinoline.

Reaction Scheme:

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Conditions start This compound + α,β-Unsaturated Aldehyde/Ketone acid Acid Catalyst (e.g., HCl, H₂SO₄) start->acid oxidant Oxidizing Agent (e.g., Nitrobenzene or air) acid->oxidant product Substituted 7-(Benzyloxy)-5-methylquinoline oxidant->product

Figure 2: General workflow for the Doebner-von Miller synthesis.

Detailed Protocol (Example with Crotonaldehyde):

Materials:

  • This compound

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or simply exposure to air)

  • Ethanol or other suitable solvent

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in ethanol.

  • Addition of Reagents: Add the acid catalyst to the solution, followed by the slow addition of crotonaldehyde.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: If a specific oxidizing agent is used, it is typically added during the reaction or after the initial condensation. If air oxidation is employed, the reaction may be stirred open to the atmosphere or air can be bubbled through the solution.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Skraup synthesis (neutralization, extraction, drying, and chromatography).

II. Synthesis of Indoles: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde.[4] To apply this to this compound, it must first be converted to the corresponding hydrazine derivative.

Step 1: Preparation of 3-(Benzyloxy)-5-methylphenylhydrazine

The aniline is first diazotized and then reduced to the hydrazine.

Detailed Protocol:

  • Diazotization: Dissolve this compound in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise, keeping the temperature below 5 °C.

  • Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (SnCl₂) in concentrated HCl at 0 °C.

  • Work-up: After the addition is complete, the mixture is stirred for a few hours and then the precipitated hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried. The free hydrazine can be obtained by treatment with a base.

Step 2: Fischer Indole Synthesis of 5-(Benzyloxy)-7-methylindole

Reaction Scheme:

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Catalyst start 3-(Benzyloxy)-5-methylphenylhydrazine + Ketone/Aldehyde acid Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) start->acid product Substituted 5-(Benzyloxy)-7-methylindole acid->product

Figure 3: General workflow for the Fischer indole synthesis.

Detailed Protocol (Example with Acetone):

  • Hydrazone Formation: A mixture of 3-(benzyloxy)-5-methylphenylhydrazine and a slight excess of acetone is refluxed in ethanol with a catalytic amount of acetic acid for 1-2 hours to form the hydrazone. The solvent is then removed under reduced pressure.

  • Cyclization: The crude hydrazone is then heated with an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. The choice of catalyst and reaction temperature will depend on the specific substrate. For PPA, the mixture is typically heated to 80-100 °C for 1-3 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured onto ice. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield 5-(benzyloxy)-2,3,7-trimethylindole.

III. Synthesis of Carbazoles

Carbazoles are another important class of nitrogen-containing heterocycles with significant biological and electronic properties. A common route to carbazoles from anilines involves a palladium-catalyzed Buchwald-Hartwig amination followed by an oxidative cyclization, or through a nitrene insertion reaction. A more direct, albeit often lower-yielding, approach involves the annulation of electron-rich anilines with quinones.

Annulation with Quinones:

Reaction Scheme:

Carbazole_Synthesis cluster_reactants Reactants cluster_conditions Conditions start This compound + Benzoquinone solvent Solvent/Acid (e.g., Toluene/Acetic Acid) start->solvent product Substituted Hydroxycarbazole solvent->product

Figure 4: General workflow for carbazole synthesis via annulation.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and benzoquinone in a mixture of toluene and acetic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to days. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel to isolate the desired carbazole product. This reaction may produce a mixture of regioisomers.

IV. Synthesis of Benzodiazepines

Benzodiazepines are a widely recognized class of psychoactive drugs. Their synthesis often involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. Starting from this compound, a multi-step sequence is required to construct the benzodiazepine core. A common strategy involves the initial acylation of the aniline followed by the introduction of a second nitrogen atom and subsequent cyclization.

A plausible, though multi-step, synthetic route would be:

  • Acylation: Acylation of this compound with a suitable acyl chloride (e.g., chloroacetyl chloride) to form an α-chloroacetanilide.

  • Amination: Reaction of the α-chloroacetanilide with ammonia or a primary amine to introduce the second nitrogen atom.

  • Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the seven-membered benzodiazepine ring.

Due to the complexity and substrate-specific nature of benzodiazepine synthesis, a detailed general protocol is not provided. Researchers should consult specific literature precedents for the synthesis of the desired benzodiazepine analogue.

Conclusion and Future Directions

This compound serves as a highly adaptable building block for the synthesis of a variety of important heterocyclic compounds. The classical named reactions detailed in this guide provide robust and reliable methods for accessing quinoline, indole, and carbazole scaffolds. While the synthesis of more complex systems like benzodiazepines requires multi-step sequences, the fundamental reactivity of the aniline core remains the guiding principle. Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic methods, including microwave-assisted and flow chemistry approaches, to further enhance the utility of this versatile precursor in the rapid generation of diverse molecular libraries for drug discovery and materials science.

References

  • Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880 , 13, 2086–2087. [Link]

  • Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942 , 30, 113–144. [Link]

  • Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881 , 14, 2812–2817. [Link]

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

  • Humphries, A. C.; et al. A one-pot three-component synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones. Beilstein J. Org. Chem.2024 , 20, 2208–2216. [Link]

  • Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup-Doebner-von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71, 1668–1676. [Link]

Sources

functionalization of the amino group in 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-3B5M-2024 [1][2]

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Chemoselective derivatization of the aniline nitrogen, protecting group compatibility, and orthogonal deprotection strategies.

Executive Summary & Chemical Profile[1][2][3]

3-(Benzyloxy)-5-methylaniline is a high-value pharmacophore scaffold, particularly prevalent in the design of kinase inhibitors (e.g., Type II binders) and GPCR ligands.[1][2] Its structural utility lies in its dual-functionality :

  • The Aniline Nitrogen: A nucleophilic handle for rapid library generation (amides, ureas, secondary amines).

  • The Benzyl Ether: A robust "masked phenol."[1] It provides lipophilicity during early synthesis and can be orthogonally deprotected (hydrogenolysis) to reveal a polar phenolic hydroxyl for hydrogen-bond scanning or solubilization in late-stage optimization.[1][2]

Chemical Properties
PropertyValue / Description
CAS Number 143803-34-9 (Generic ref) / Analogous to 3-benzyloxyaniline
Molecular Weight 213.28 g/mol
Electronic State Electron-Rich .[1][2][3][4][5][6] The ring is activated by the amino (+M), benzyloxy (+M), and methyl (+I) groups.
pKa (Conjugate Acid) ~4.5 - 5.0 (Estimated).[1] Less basic than alkyl amines, but sufficiently nucleophilic.
Stability Warning Oxidation Sensitive. Electron-rich anilines effectively scavenge oxygen.[1][2] Store under Argon/Nitrogen at -20°C.
Critical Constraint Benzyl Ether Lability. The -OBn group is stable to basic/nucleophilic conditions but unstable to catalytic hydrogenation (H₂/Pd) and strong Lewis acids (BBr₃).[1][2]

Strategic Decision Matrix: Functionalization Pathways

The following diagram illustrates the chemoselective pathways available for this scaffold, highlighting the critical "Stop/Go" decision points regarding the benzyl ether integrity.

FunctionalizationPathways Start This compound (Primary Amine) Decision Target Functionality? Start->Decision Amide Amide Coupling (Acylation) Decision->Amide Carbonyl Core Alkyl Reductive Amination (Alkylation) Decision->Alkyl Aliphatic Chain Aryl Buchwald-Hartwig (C-N Cross Coupling) Decision->Aryl Aromatic Core Reagent1 HATU / DIPEA (High Yield) Amide->Reagent1 Reagent2 NaBH(OAc)3 / Aldehyde (Avoid H2/Pd!) Alkyl->Reagent2 Reagent3 Pd2(dba)3 / XPhos (Base Sensitive) Aryl->Reagent3 Product1 Amide Analog Reagent1->Product1 Product2 Secondary Amine Reagent2->Product2 Product3 Biaryl Amine Reagent3->Product3 Phenol Phenol Deprotection (H2, Pd/C) Product1->Phenol Optional Late-Stage Product2->Phenol Product3->Phenol

Figure 1: Chemoselective functionalization workflows. Note the specific restriction on Hydrogenation during the alkylation step to preserve the benzyl ether.

Detailed Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Context: Electron-rich anilines can be sluggish with standard EDC/NHS coupling due to steric crowding or reduced nucleophilicity if acid-sensitive.[1][2] HATU provides the most reliable activation for this scaffold.

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Carboxylic Acid Partner (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. Mechanism: This pre-forms the activated At-ester.[1][2]

  • Addition: Add this compound (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2][7]

    • QC Check: Look for the disappearance of the aniline peak (M+H).

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).

  • Purification: Flash chromatography (Hexane/EtOAc).

Field Insight: If the reaction is slow, do not heat above 60°C with HATU, as this can lead to epimerization (if chiral acids are used) or polymerization. Switch to T3P (Propylphosphonic anhydride) in EtOAc for difficult couplings.[1]

Protocol B: Reductive Amination (The "Soft" Alkylation)

Context: Standard alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is preferred for mono-alkylation.[1][2] Critical Warning: Do NOT use Catalytic Hydrogenation (H₂/Pd/C) for this step.[1] It will cleave the benzyl ether protecting group prematurely.[1] Use Borohydride reagents.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Aldehyde/Ketone Partner (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[2]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aniline and the aldehyde in DCE (0.1 M). Add AcOH (1.0 equiv). Stir for 30–60 minutes at RT.[1]

    • Why: Electron-rich anilines form imines relatively slowly; the acid catalyst is crucial.[1][2]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours under Nitrogen.

  • Quench: Quench with sat. NaHCO₃ (gas evolution will occur).[1]

  • Workup: Extract with DCM. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. Amine products often tail; add 1% Triethylamine to the eluent.

Protocol C: Buchwald-Hartwig Amination (C-N Cross-Coupling)

Context: Installing an aryl group.[1][2][8] Electron-rich anilines are excellent nucleophiles but prone to oxidation.[1][2] The Pd/XPhos system is the "Gold Standard" for sterically unhindered, electron-rich anilines.[2]

Reagents:

  • Substrate: this compound (1.2 equiv)[1][2]

  • Aryl Halide (Bromide/Chloride) (1.0 equiv)[2][8]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2]

  • Ligand: XPhos (4–8 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1][2]

  • Solvent: Toluene or 1,4-Dioxane (Degassed)[1][2]

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and XPhos.[1] Add degassed Toluene. Stir at RT for 5 mins until the solution turns dark orange/red (active catalyst generation).

  • Substrate Addition: Add the Aryl Halide, this compound, and NaOtBu.[1][2]

  • Heating: Seal and heat to 80–100°C for 4–12 hours.

    • Self-Validating Check: The reaction mixture should darken but remain homogeneous (mostly). Black precipitate indicates "Pd-black" formation (catalyst death), suggesting oxygen ingress or insufficient ligand.[1][2]

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium residues. Concentrate and purify.

Orthogonal Deprotection (The "Payoff")

Once the amino group is functionalized (e.g., to an amide), the benzyl group can be removed to reveal the phenol.

  • Method: Hydrogenolysis[2]

  • Conditions: H₂ (1 atm, balloon), 10% Pd/C (10 wt%), MeOH or EtOH at RT.

  • Time: 1–4 hours.

  • Note: If the molecule contains sulfur or other catalyst poisons, use BBr₃ in DCM at -78°C to 0°C instead.[1][2]

References

  • Buchwald-Hartwig General Protocol

    • Title: General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.[1][2]

    • Source: ChemSpider Synthetic Pages.[1]

  • Amide Coupling Efficiency

    • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[9][10] (Note: Contrasts electron-rich protocols).

    • Source: PubMed Central / NIH.[1]

    • URL:[Link]

  • XPhos Ligand Utility

    • Title: TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.[1][2]

    • Source: TCI Chemicals.[1]

  • Aniline Properties & Handling

    • Title: 3-(Benzyloxy)
    • Source: ChemicalBook.[1]

Sources

Application Note: Chemoselective Reductive Alkylation of 3-(Benzyloxy)-5-methylaniline

[1]

Abstract & Scope

This compound (CAS: 859791-73-4) presents a unique synthetic challenge due to its electron-rich aromatic ring and the presence of a benzyl ether moiety.[1] While the aniline nitrogen is sufficiently nucleophilic for Schiff base formation, the molecule is susceptible to two primary side reactions:

  • Hydrogenolysis: Cleavage of the benzyl ether to a phenol under catalytic hydrogenation conditions (H₂/Pd).

  • C-Alkylation: Electrophilic aromatic substitution at the highly activated para-position (relative to the amine) under strong acidic conditions.[1]

This guide outlines three validated protocols to ensure exclusive N-alkylation while preserving the benzyl ether integrity.

Mechanistic Principles & Strategy

The reductive alkylation proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the amine.

Critical Design Choices:
  • Reducing Agent: We prioritize Sodium Triacetoxyborohydride (STAB) .[2] Unlike NaCNBH₃, it is non-toxic and works effectively in slightly acidic media without reducing the benzyl ether.

  • Acid Catalysis: Weak acids (Acetic Acid) are used to catalyze imine formation. Strong acids (TFA, HCl) are strictly avoided to prevent C-alkylation (Friedel-Crafts pathway) or ether cleavage.[1]

  • Solvent System: 1,2-Dichloroethane (DCE) is the standard for rate; however, THF is the preferred "green" alternative for this specific lipophilic substrate.

Mechanism Visualization

The following diagram illustrates the reaction pathway and critical divergence points for side reactions.

ReactionMechanismStartThis compound+ Aldehyde (R-CHO)HemiaminalHemiaminalIntermediateStart->HemiaminalNucleophilic AttackImineImine (Schiff Base)Hemiaminal->Imine-H2OIminiumProtonated Iminium(Activated)Imine->Iminium+H+ (AcOH)Side_C_AlkC-Alkylated Byproduct(Avoid Strong Acid)Imine->Side_C_AlkTFA/Strong AcidSide_DeBnPhenol Derivative(Avoid H2/Pd)Imine->Side_DeBnH2, Pd/CProductSecondary Amine(Target)Iminium->Product+H- (Hydride Transfer)

Figure 1: Reaction pathway showing the target N-alkylation vs. competing C-alkylation and debenzylation pathways.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes, preserving the Bn-group, and high chemoselectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Carbonyl: Aldehyde (1.05 – 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Glacial Acetic Acid (1.0 equiv)

Protocol:

  • Imine Formation: In a dry flask under N₂, dissolve the aniline (1.0 equiv) in DCE (0.2 M concentration). Add the aldehyde (1.05 equiv).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Note: Monitor by TLC. If the aldehyde is bulky, extended stirring (2–4 h) may be required to fully form the imine before reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Why: Portion-wise addition prevents localized exotherms and runaway side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium-Mediated Reductive Amination

Best for: Ketones or sterically hindered aldehydes where imine formation is sluggish.[1]

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (absolute)

Protocol:

  • Complexation: Dissolve aniline (1.0 equiv) and ketone (1.1 equiv) in neat Ti(OiPr)₄ (1.2 equiv) or minimal THF. Stir at ambient temperature for 6–12 hours.

    • Mechanism:[3][4][5][6][7][8] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

  • Dilution: Dilute the viscous mixture with absolute Methanol.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) carefully (gas evolution!).

  • Hydrolysis: After reaction completion, add water (1 mL per mmol Ti) to precipitate TiO₂. Filter the white solid through Celite.

  • Purification: The filtrate contains the product. Concentrate and purify via column chromatography.

Comparison of Methodologies

FeatureMethod A (STAB)Method B (Ti-Mediated)Method C (Catalytic H₂)
Primary Use Aldehydes (Standard)Ketones / Bulky substratesSimultaneous Deprotection
Bn-Group Stability Excellent (Preserved)Excellent (Preserved)Poor (Cleaved to Phenol)
Reagent Cost ModerateModerateLow (at scale)
Atom Economy GoodFair (Ti waste)Excellent
Risk of Over-alkylation LowLowModerate

Troubleshooting & Optimization

Decision Tree for Process Optimization

Use the following logic flow to troubleshoot low yields or impurities.

DecisionTreeStartIssue: Low Yield / ImpuritiesCheckTLCCheck TLC/LCMSIs Imine forming?Start->CheckTLCImineNoNo: Imine not formingCheckTLC->ImineNoImineYesYes: Imine forms,Reduction failsCheckTLC->ImineYesAction1Add Dehydrating Agent(MgSO4 or Ti(OiPr)4)ImineNo->Action1CheckByproductIdentify ByproductImineYes->CheckByproductAction2Switch Solvent(DCE -> MeOH for NaBH4)Byprod1Dialkylation(Tertiary Amine)CheckByproduct->Byprod1Byprod2C-Alkylation(Ring substitution)CheckByproduct->Byprod2Fix1Reduce Aldehyde equiv to 0.95Slow addition of AldehydeByprod1->Fix1Fix2Remove Strong AcidsUse Method A (Mild)Byprod2->Fix2

Figure 2: Troubleshooting logic for optimizing the reductive alkylation of electron-rich anilines.

Key Optimization Tips:
  • Monitoring Imine Formation: Do not add the reducing agent until the imine is formed. For this compound, the imine is often stable enough to be observed by LCMS.[1]

  • Handling the "Oiling Out" Effect: If the product oils out during the aqueous quench, add a co-solvent like Ethyl Acetate immediately to keep the amine in solution.

  • Acid Sensitivity: If using acetals or protecting groups on the aldehyde partner, stick strictly to Method A (STAB) as it operates at pH 4–5, whereas Method B is basic and Method C (if using H2/acid) can be too harsh.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[1] Journal of Organic Chemistry, 1995, 60(15), 4928–4929. Link

  • Maryanoff, C. A., et al. "Cyclization of N-(3-phenylpropargyl)aniline using B(C6F5)3: Mechanistic insights and side reactions in aniline alkylation."[1] ResearchGate, 2023. (Context on C-alkylation risks). Link

  • Matrix Scientific. "Product Safety and Data Sheet: 3-(Benzyloxy)-N-methylaniline." (Compound specific data). Link

Strategic Orthogonality: Protecting Group Architectures for 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzyloxy)-5-methylaniline represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the 3,5-disubstitution pattern mimics the hinge-binding motif of adenosine. However, its utility relies on the precise manipulation of two reactive centers: the nucleophilic aniline nitrogen and the masked phenol (benzyl ether).

This Application Note defines the orthogonal protecting group strategies required to manipulate this scaffold. The central challenge is the "Hydrogenolysis Trap"—the simultaneous cleavage of Carboxybenzyl (Cbz) amines and Benzyl (Bn) ethers. We provide validated protocols for Boc (Acid-Labile) and Fmoc (Base-Labile) routes that ensure chemoselectivity and yield preservation.

Strategic Analysis: The Orthogonality Matrix

The chemical behavior of this compound is governed by the interplay between the electron-donating benzyloxy group and the weakly activating methyl group.

The "Hydrogenolysis Trap"

A common error in early-phase development is protecting the aniline with a Cbz group. Both the Cbz carbamate and the Benzyl ether are cleaved via catalytic hydrogenolysis (


).
  • Result: Simultaneous deprotection, yielding the highly polar and potentially unstable 3-amino-5-methylphenol.

  • Solution: Use Boc or Fmoc strategies to establish orthogonality.

Selection Logic
StrategyN-Protecting GroupO-Protecting GroupOrthogonality PrincipleRecommended For
Route A Boc (tert-Butyloxycarbonyl)Bn (Benzyl)Acid vs. Hydrogenolysis Boc is cleaved by TFA; Bn is stable to TFA but cleaved by ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.
General synthesis, Suzuki couplings, Alkylations.
Route B Fmoc (Fluorenylmethyloxycarbonyl)Bn (Benzyl)Base vs. Hydrogenolysis Fmoc is cleaved by Piperidine; Bn is stable to bases.Solid-phase synthesis, Acid-sensitive intermediates.
Route C Cbz (Carboxybenzyl)Bn (Benzyl)None (Simultaneous) Both cleaved by

.
Only used if global deprotection is the final step.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for manipulating this scaffold.

G Start Start: this compound Decision Select N-Protection Strategy Start->Decision RouteA Route A: Boc Protection (Acid Labile) Decision->RouteA Standard Use RouteB Route B: Fmoc Protection (Base Labile) Decision->RouteB Acid Sensitive RouteC Route C: Cbz Protection (Hydrogenolysis Labile) Decision->RouteC Global Cleavage InterA Intermediate A: N-Boc-3-(benzyloxy)-5-methylaniline RouteA->InterA Boc2O, THF InterB Intermediate B: N-Fmoc-3-(benzyloxy)-5-methylaniline RouteB->InterB Fmoc-Cl, NaHCO3 InterC Intermediate C: N-Cbz-3-(benzyloxy)-5-methylaniline RouteC->InterC Cbz-Cl, Base DeprotA Deprotection: TFA/DCM InterA->DeprotA DeprotB Deprotection: 20% Piperidine InterB->DeprotB DeprotC Deprotection: H2 / Pd-C InterC->DeprotC ResultA Product: Free Amine (Benzyl Ether Intact) DeprotA->ResultA ResultB Product: Free Amine (Benzyl Ether Intact) DeprotB->ResultB ResultC Product: 3-amino-5-methylphenol (Global Deprotection) DeprotC->ResultC WARNING: Phenol Unmasked

Figure 1: Decision matrix for orthogonal protection of this compound.

Detailed Protocols

Protocol A: Chemoselective N-Boc Protection

This is the industry-standard approach. The benzyl ether is stable to the basic conditions of installation and the acidic conditions of removal (TFA), provided scavengers are not required.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)

  • Base: Triethylamine (

    
    ) (1.2 eq) or DMAP (0.1 eq, catalytic)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of this compound in 50 mL of anhydrous THF under

    
     atmosphere.
    
  • Addition: Add

    
     (12 mmol). Cool the solution to 0°C to control the exotherm.
    
  • Reaction: Add

    
     (11 mmol) dropwise (dissolved in 5 mL THF if solid).
    
  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot (

    
    ) should disappear, replaced by the N-Boc spot (
    
    
    
    ). Reaction time is typically 2–4 hours.
  • Workup: Dilute with EtOAc. Wash sequentially with 1M citric acid (to remove unreacted amine/base), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the Boc group (~1.5 ppm, 9H) and the retention of the benzyloxy methylene singlet (~5.1 ppm, 2H).

Protocol B: Selective N-Boc Deprotection (Keeping Benzyl Ether Intact)

The critical factor here is avoiding strong Lewis acids (like


) which would cleave the ether. TFA is safe.

Reagents:

  • Solvent: DCM (Dichloromethane)

  • Acid: Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc intermediate in DCM (concentration ~0.1 M).

  • Cleavage: Add TFA (ratio 1:4 v/v relative to DCM) at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

    • Note: The benzyl ether is stable to TFA/DCM at RT. Do not reflux.[1]

  • Quench: Slowly pour the mixture into saturated aqueous

    
     (Caution: Gas evolution).
    
  • Extraction: Extract with DCM. The organic layer contains the free amine with the benzyl ether intact.

Protocol C: N-Fmoc Protection (For Acid-Sensitive Downstream Steps)

If your synthesis involves intermediates that degrade in TFA, use Fmoc. The benzyl ether is completely stable to the piperidine deprotection step.

Reagents:

  • Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) (1.1 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Dioxane/Water (1:1) or Acetone/Water[2]

Step-by-Step Methodology:

  • Setup: Dissolve this compound in Dioxane/Water (1:1). Add solid

    
    .
    
  • Addition: Add Fmoc-Cl portion-wise at 0°C.

  • Reaction: Stir at RT for 3–6 hours. The suspension will become thick as the product precipitates.

  • Workup: Evaporate the dioxane. Dilute the aqueous residue with water. Filter the white solid precipitate.

  • Wash: Wash the filter cake with water and cold hexane to remove excess Fmoc-Cl.

Troubleshooting & Critical Parameters

Stability Data
Reagent/ConditionBenzyl Ether StabilityN-Boc StabilityN-Fmoc Stability
TFA / DCM Stable Unstable (Cleaves)Stable
Piperidine / DMF Stable StableUnstable (Cleaves)

/ Pd-C
Unstable (Cleaves)StableStable (mostly)

Unstable (Cleaves)UnstableUnstable
NaOH (aq) Stable StableUnstable (Slow hyd.)
The "Scavenger" Note

When removing Boc with TFA, the tert-butyl cation released can theoretically attack the electron-rich aromatic ring (Friedel-Crafts alkylation), especially at the position ortho to the methoxy/methyl.

  • Mitigation: If "tert-butylation" byproducts are observed by LCMS (M+56 peaks), add triethylsilane (TES) or thioanisole (2-5 eq) to the TFA deprotection mixture as a cation scavenger.

References

  • Greene's Protective Groups in Organic Synthesis , 6th Edition.[3] Wiley.[4][5][6] (Definitive guide on Benzyl/Boc/Fmoc stability).

  • Chemoselective Protection of Anilines. Green Chemistry, RSC. (Methodology for selective N-protection).

  • Benzyl Ether Cleavage Mechanisms. Organic Chemistry Portal. (Details on hydrogenolysis vs acid cleavage).

  • Fmoc Solid Phase Peptide Synthesis Protocols. UCI Chem. (Standard Fmoc handling relevant to aniline derivatives).

  • Selective Deprotection Strategies. Journal of Organic Chemistry. (Rational design of benzyl-type groups).

Sources

Application Notes and Protocols: One-Pot Synthesis of a Quinazoline-Based Kinase Inhibitor Scaffold Utilizing a 3-(Benzyloxy)-5-methylaniline Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of One-Pot Syntheses in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. One-pot synthesis, a strategy wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, has emerged as a cornerstone of sustainable and efficient chemical manufacturing.[1] This approach offers significant advantages, including reduced solvent waste, shorter reaction times, and often, improved overall yields by minimizing material loss during purification steps.[1] Multicomponent reactions (MCRs), a class of one-pot syntheses where three or more reactants combine to form a product that incorporates substantial portions of all starting materials, are particularly powerful tools for generating molecular diversity and rapidly assembling compound libraries for biological screening.[2][3]

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[4][5] Many of these, such as gefitinib and erlotinib, function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The strategic functionalization of the quinazoline ring is crucial for achieving high potency and selectivity. The intermediate, 3-(benzyloxy)-5-methylaniline, offers a versatile starting point for the synthesis of novel quinazoline-based kinase inhibitors, with the benzyloxy group providing a handle for further chemical modification or serving as a key pharmacophoric element.

This application note provides a detailed protocol for a one-pot, three-component synthesis of a 6-(benzyloxy)-8-methyl-2,4-diphenylquinazoline, a potential kinase inhibitor scaffold, from this compound. The protocol is based on established methodologies for quinazoline synthesis from substituted anilines.[6][7]

Reaction Overview and Mechanism

The described one-pot synthesis is a three-component reaction involving this compound, benzaldehyde, and ammonium iodide. This reaction proceeds through a cascade of in situ transformations, culminating in the formation of the quinazoline ring system.[7] The plausible mechanism involves the initial reaction between benzaldehyde and ammonia (generated from ammonium iodide) to form an imine. Concurrently, another molecule of benzaldehyde reacts with the aniline. These intermediates then undergo a series of condensations and cyclization, followed by oxidation, to yield the final quinazoline product. The use of a catalyst, such as L-proline, can facilitate the reaction by activating the carbonyl and imine intermediates.[8]

Experimental Protocol: One-Pot Synthesis of 6-(Benzyloxy)-8-methyl-2,4-diphenylquinazoline

This protocol details a representative one-pot synthesis. Researchers should optimize conditions based on their specific substrates and available equipment.

Materials:

  • This compound (1.0 equiv.)

  • Benzaldehyde (2.2 equiv.)

  • Ammonium Iodide (NH₄I) (1.5 equiv.)

  • L-proline (0.2 equiv.)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), benzaldehyde (2.2 equiv.), ammonium iodide (1.5 equiv.), and L-proline (0.2 equiv.).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Reaction Execution: Stir the reaction mixture at reflux (approximately 78 °C) for 8-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting aniline is a key indicator of reaction completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 6-(benzyloxy)-8-methyl-2,4-diphenylquinazoline.

Data Presentation

ParameterValue
Reactants This compound, Benzaldehyde, Ammonium Iodide
Catalyst L-proline
Solvent Ethanol
Temperature 78 °C (Reflux)
Reaction Time 8-12 hours
Typical Yield 75-85% (post-purification)
Purification Silica Gel Column Chromatography

Note: Yields are representative and may vary depending on the scale and specific conditions of the reaction.

Visualizing the Workflow and Mechanism

Experimental Workflow:

G A 1. Add Reactants & Catalyst - this compound - Benzaldehyde - NH4I - L-proline B 2. Add Solvent - Anhydrous Ethanol A->B C 3. Heat to Reflux (78 °C, 8-12 h) B->C D 4. Reaction Workup - Quench with Na2S2O3 - Extraction with EtOAc C->D E 5. Purification - Silica Gel Chromatography D->E F Final Product 6-(Benzyloxy)-8-methyl- 2,4-diphenylquinazoline E->F

Caption: One-pot synthesis workflow for 6-(benzyloxy)-8-methyl-2,4-diphenylquinazoline.

Plausible Reaction Mechanism:

G cluster_1 Formation of Reactive Intermediates cluster_2 Cyclization and Aromatization aniline 3-(Benzyloxy)-5- methylaniline enamine Enamine Intermediate aniline->enamine + Benzaldehyde - H2O aldehyde1 Benzaldehyde imine1 Imine Intermediate aldehyde1->imine1 + NH3 - H2O ammonia NH3 (from NH4I) intermediate Cyclized Intermediate imine1->intermediate + Enamine imine1->intermediate enamine->intermediate dihydroquinazoline Dihydroquinazoline intermediate->dihydroquinazoline - H2O quinazoline Final Product dihydroquinazoline->quinazoline [Oxidation]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The most common and logical synthetic route involves a two-step process:

  • Williamson Ether Synthesis: The benzylation of 3-methyl-5-nitrophenol to form 1-(benzyloxy)-3-methyl-5-nitrobenzene.

  • Reduction of the Nitro Group: The subsequent reduction of the nitro intermediate to the desired this compound.

While seemingly straightforward, each step presents unique challenges that can lead to low yields and impure products. This guide will address these issues in a practical, question-and-answer format.

Synthetic Pathway Overview

Synthesis_Pathway A 3-Methyl-5-nitrophenol B 1-(Benzyloxy)-3-methyl-5-nitrobenzene A->B Step 1: Williamson Ether Synthesis (Benzylation) C This compound B->C Step 2: Nitro Group Reduction Troubleshooting start Low Yield or Impure Product step1 Step 1: Williamson Ether Synthesis start->step1 step2 Step 2: Nitro Reduction start->step2 sub1_1 Incomplete Reaction? step1->sub1_1 sub1_2 Side Reactions? (C-alkylation) step1->sub1_2 sub2_1 Debenzylation? step2->sub2_1 sub2_2 Incomplete Reduction? step2->sub2_2 sub2_3 Product Oxidation? step2->sub2_3 sol1_1 Optimize Base/Time/Temp sub1_1->sol1_1 sol1_2 Change Solvent/Use Phase Transfer Catalyst sub1_2->sol1_2 sol2_1 Use Milder Conditions (e.g., CTH) sub2_1->sol2_1 sol2_2 Increase Reaction Time/Catalyst Loading sub2_2->sol2_2 sol2_3 Inert Atmosphere/Amine-Treated Silica sub2_3->sol2_3

Technical Support Center: Purification of 3-(Benzyloxy)-5-methylaniline

[1][2][3]

Topic: Purification of 3-(Benzyloxy)-5-methylaniline via Flash Column Chromatography Ticket ID: PUR-3B5M-001 Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary & Chemical Profile

User Query: "I am experiencing tailing and poor resolution when purifying this compound on silica gel. The compound also appears to darken during the process."[2][3]

Technical Analysis: This molecule presents a classic "push-pull" chromatographic challenge.[1][2][3]

  • The "Stickiness" Factor: The primary amine (

    
    ) is basic.[2][3] Silica gel is acidic (
    
    
    ). This leads to acid-base interactions (salt formation) causing severe tailing and band broadening.[1][2][3]
  • The Lipophilicity Factor: The benzyloxy and methyl groups are lipophilic, meaning the compound should theoretically elute well in non-polar solvents (e.g., Hexanes/Ethyl Acetate) if the amine interaction is suppressed.[3]

  • Stability Risk: Electron-rich anilines are prone to oxidation on the active surface of silica, leading to the "darkening" (decomposition) you observed.[2][3]

Method Development (The Setup)

Q: Which solvent system should I use?

Recommendation: Hexanes : Ethyl Acetate (Hex:EtOAc) with a basic modifier.

While Dichloromethane/Methanol (DCM/MeOH) is often used for polar amines, this compound is sufficiently lipophilic to be purified using Hex:EtOAc.[1][2][3] This is preferred because:

  • It offers better selectivity for the benzyloxy group.

  • It avoids the silica dissolution issues sometimes seen with high MeOH concentrations.

Critical Modifier: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.[2] This neutralizes the acidic silanol sites on the silica.[3][4]

Q: How do I determine the correct ratio?

Use the "10% Rule" for Flash Chromatography:

  • Prepare TLC plates.[5] Crucial: Pre-dip your TLC plate in a solution of 5% TEA in Hexanes and dry it before spotting your compound, or add TEA to the developing chamber.

  • Test gradients (e.g., 90:10, 80:20 Hex:EtOAc).

  • Target an

    
     of 0.25 – 0.35  for the compound of interest.
    
  • If the compound stays at the baseline without TEA, the

    
     data is invalid for the column.[3]
    

Step-by-Step Protocol (The Execution)

Phase A: Column Pre-Treatment (The "Neutralization" Wash)

Why?[2][3] Adding TEA only to the mobile phase can sometimes cause "ghost peaks" or baseline drift in UV detectors. Pre-treating the column is superior.[3]

  • Pack the column with standard Silica Gel 60.

  • Flush with 2–3 column volumes (CV) of Hexanes + 5% TEA .

  • Equilibrate with your starting mobile phase (e.g., Hex:EtOAc + 1% TEA).

    • Note: The initial high-concentration flush ensures all acidic sites are blocked before your sample touches the silica.[2][3]

Phase B: Sample Loading

Why? Liquid loading in strong solvents (like DCM) causes band broadening.

Protocol: Dry Loading (Recommended) [2]

  • Dissolve crude this compound in a minimal amount of DCM.[1][2][3]

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-solid).[1][2][3]

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder physically on top of the pre-packed column.

Phase C: Elution & Collection
  • Gradient: Start at 100% Hexanes (with 1% TEA) and ramp to your target % EtOAc.

  • Flow Rate: Maintain a linear velocity of ~5 cm/min (e.g., 18–20 mL/min for a 12g cartridge).

  • Collection: Collect small fractions (1/3 of a CV). Anilines often have "fronting" or "tailing" edges where impurities hide.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Severe Tailing Unneutralized SilanolsIncrease TEA to 2-3%. Ensure column was pre-washed.
Compound turns Brown Oxidation on SilicaSpeed is key. Do not pause the column.[3] Flush with Nitrogen if possible.[2] Collect fractions immediately and evaporate.
Co-elution with Impurity Similar PolaritySwitch selectivity.[2] Change solvent to Toluene : Acetone or DCM : MeOH (only if necessary).
Poor Recovery (Mass) Irreversible AdsorptionThe amine formed a salt with the silica.[3] Flush column with DCM : MeOH : NH₄OH (90:9:1) to strip the remaining amine.

Visualizations

Figure 1: Mechanism of Amine Tailing & Correction

Caption: Silica silanols bind the amine (Left), causing tailing. TEA competes for these sites (Right), allowing the target aniline to elute cleanly.

TailingMechanismcluster_0Without Modifier (Tailing)cluster_1With Triethylamine (Clean Elution)Silica1Silica Surface(Acidic -OH)Amine1Target Aniline(Basic -NH2)Silica1->Amine1Strong H-Bonding(Drag/Tailing)Silica2Silica Surface(Acidic -OH)TEATriethylamine(Sacrificial Base)Silica2->TEABlocked SiteAmine2Target Aniline(Free Base)

[1][2][3]

Figure 2: Purification Workflow Decision Tree

Caption: Logical flow for optimizing the purification of this compound.

WorkflowStartCrude MixtureThis compoundTLCRun TLC(Hex/EtOAc 8:2)Start->TLCCheckRfCheck Rf & ShapeTLC->CheckRfTailingStreaking/Tailing?CheckRf->TailingAddTEAAdd 1-2% TEAto SolventTailing->AddTEAYesSelectMethodSelect Loading MethodTailing->SelectMethodNo (Rare)AddTEA->SelectMethodDryLoadDry Load (Celite)*Recommended*SelectMethod->DryLoadLiqLoadLiquid Load(Risk of broadening)SelectMethod->LiqLoadRunColRun ColumnGradient 0-30% EtOAcDryLoad->RunColLiqLoad->RunCol

[1][2][3]

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2]

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Teledyne ISCO. (2012).[2] Method Development Strategies for Amine Bonded Phase Columns.

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Handling Acid-Sensitive Compounds.

Technical Support Center: Purifying 3-(Benzyloxy)-5-methylaniline via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-(Benzyloxy)-5-methylaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material. We will move beyond rote procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The ideal solvent choice is governed by the principle of "like dissolves like," where compounds with similar structural features tend to be soluble in one another.[1] For this compound, we must consider its key structural motifs:

  • Aromatic Rings (Aniline and Benzyl): These large, nonpolar groups suggest solubility in aromatic solvents (e.g., Toluene) or moderately polar solvents.

  • Amine Group (-NH₂): This is a polar, hydrogen-bonding group, which imparts some polarity to the molecule.

  • Ether Linkage (-O-CH₂-): This adds a polar character.

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[2] Given the mixed polarity of your molecule, single solvents like ethanol or methanol are excellent starting points.[2] These polar alcohols can interact with the amine group while their alkyl chains solvate the aromatic portions. A mixed solvent system, such as ethanol-water, is also a highly effective alternative.[2]

Q2: My crude this compound has a dark brown or black color. How does this impact recrystallization and how can I remove the color?

A2: The dark coloration is a common issue with anilines and indicates oxidation.[3] Aromatic amines are susceptible to air oxidation, forming highly colored polymeric impurities. While recrystallization alone can remove many impurities, these colored byproducts can sometimes co-crystallize or adhere to the crystal surface.

To address this, you can incorporate a decolorization step into your protocol. After dissolving the crude aniline in the hot solvent but before cooling, add a small amount (typically 1-2% by weight of your compound) of activated charcoal.[4] The charcoal has a high surface area and adsorbs the large, colored polymeric impurities. The charcoal is then removed via a hot filtration step before allowing the solution to cool and crystallize.[4]

Q3: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or the solution is too concentrated. The resulting oil often traps impurities and solidifies into an amorphous mass upon further cooling, defeating the purpose of purification.

Here are several strategies to prevent oiling out:

  • Add More Solvent: The most immediate fix is to reheat the solution until the oil redissolves and then add more hot solvent to lower the saturation point.[2]

  • Lower the Cooling Temperature Slowly: Allow the flask to cool gradually to room temperature before inducing further crystallization in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.

  • Change Solvents: If the problem persists, choose a solvent with a lower boiling point.

Q4: The recrystallization yield is very low. What are the common causes and how can I improve it?

A4: A low yield is a frequent challenge in recrystallization. The primary causes are typically procedural.[1]

  • Using Too Much Solvent: This is the most common mistake. The goal is to create a saturated solution at high temperature, not a dilute one. Use the minimum amount of hot solvent required to fully dissolve the compound.[1]

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and flask for the filtration and add a small excess of hot solvent (~5-10%) before filtering.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice-water bath for 15-30 minutes can significantly increase the recovery of crystals.

  • Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[1] Using warm or room-temperature solvent will redissolve some of your purified product.

Troubleshooting Guide

This section provides a quick reference for common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve 1. Insufficient solvent volume.2. Solvent is not hot enough.3. Incorrect solvent choice.1. Add more hot solvent in small increments.[2]2. Ensure the solvent is at or near its boiling point.[1]3. Re-evaluate the solvent. Try a more polar or less polar option based on initial tests.
Crystals do not form on cooling 1. Solution is too dilute (too much solvent used).2. Supersaturation has not been overcome.1. Boil off some solvent to increase concentration and re-cool.2. Induce crystallization by scratching the flask or adding a seed crystal.
"Oiling Out" 1. Solution is too concentrated.2. Cooling is too rapid.3. Solvent boiling point is higher than the compound's melting point.1. Reheat to dissolve the oil, add more hot solvent, and re-cool slowly.[2]2. Allow the flask to cool slowly on the benchtop before using an ice bath.3. Select a solvent with a lower boiling point.
Product is still impure/colored 1. Inefficient removal of impurities.2. Co-crystallization with impurities.3. Oxidation of the aniline.1. Perform a second recrystallization.2. If colored, use activated charcoal during the first recrystallization.[4]3. Consider converting the amine to its hydrochloride salt, which often forms well-defined, stable crystals.[3][5]

Visualized Workflows and Logic

General Recrystallization Workflow

The following diagram outlines the standard operational sequence for a successful recrystallization.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add crude solid to flask B Add minimum hot solvent to dissolve A->B Heat to boiling C Add decolorizing charcoal (optional) B->C For colored impurities D Filter hot solution to remove insoluble impurities/charcoal B->D If no charcoal used C->D E Cool solution slowly to RT D->E F Cool further in ice bath E->F G Collect crystals via vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals under vacuum H->I

Caption: Standard workflow for purification by recrystallization.

Solvent Selection Decision Tree

This diagram illustrates the logical process for choosing an appropriate solvent system.

G Start Start: Test Solubility of Crude Compound TestSingle Test single solvents (e.g., Ethanol, Toluene, Ethyl Acetate) Start->TestSingle SolubleCold Soluble in cold solvent? TestSingle->SolubleCold InsolubleHot Insoluble in hot solvent? SolubleCold->InsolubleHot No BadSolvent Result: Unsuitable Solvent SolubleCold->BadSolvent Yes TestMixed Try a mixed solvent system SolubleCold->TestMixed Yes, for all tested GoodSolvent Result: Good Single Solvent InsolubleHot->GoodSolvent No InsolubleHot->BadSolvent Yes InsolubleHot->TestMixed Yes, for all tested DissolveGood Dissolve in 'Good' Solvent (e.g., Ethanol) TestMixed->DissolveGood AddPoor Add 'Poor' Solvent (e.g., Water) until cloudy DissolveGood->AddPoor HeatClear Heat until solution is clear AddPoor->HeatClear CoolCrystals Cool to form crystals HeatClear->CoolCrystals GoodPair Result: Good Mixed Solvent Pair CoolCrystals->GoodPair

Caption: Decision tree for selecting a recrystallization solvent.

Recommended Recrystallization Protocol for this compound

This protocol assumes a starting scale of approximately 1-5 grams of crude material. Adjust volumes accordingly.

Materials:

  • Crude this compound

  • Solvent of choice (e.g., 95% Ethanol, or an Ethanol/Water mixture)

  • Decolorizing charcoal (optional)

  • Erlenmeyer flasks (2), Büchner funnel, filter flask, filter paper

  • Heating source (hot plate)

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling chip.

    • Add the primary solvent (e.g., 95% ethanol) dropwise while heating the mixture to a gentle boil with stirring.

    • Continue adding the minimum amount of hot solvent until all the solid material has just dissolved. Note this volume.[1]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat source.

    • Allow the boiling to subside, then add a small spatula tip of decolorizing charcoal.[4]

    • Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration:

    • Place a piece of fluted filter paper in a stemless funnel. Place the funnel into the neck of a second, clean Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of the hot solvent through it. Discard this solvent.

    • Quickly and carefully pour the hot solution containing your compound through the fluted filter paper to remove the charcoal or any other insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on the benchtop. Well-formed crystals should begin to appear. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Set up a Büchner funnel and filter flask for vacuum filtration.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

    • Pour the cold slurry of crystals into the funnel and apply vacuum.

    • Break the vacuum and wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[1]

    • Reapply the vacuum to draw the wash solvent through. Continue pulling air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.

Solvent Selection Data Table

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use with this compound
Ethanol 78.424.5Good First Choice. Polar alcohol interacts with the amine group, while the ethyl group solvates the aromatic rings.[2]
Methanol 64.732.7Similar to ethanol but more polar. May be too good a solvent (high solubility at RT), potentially reducing yield.[2]
Isopropanol 82.618.3Less polar than ethanol; may provide a better solubility differential between hot and cold conditions.
Ethyl Acetate 77.16.0A moderately polar solvent that can solvate both the polar and nonpolar regions of the molecule.
Toluene 110.62.4Good for the nonpolar aromatic rings, but may not be polar enough for the amine group. High boiling point risks oiling out.
Ethanol/Water Variable (78-100)VariableExcellent Mixed System. Dissolve in hot ethanol (good solvent) and add hot water (poor solvent) until cloudy. Reheat to clarify and cool.[3]
Hexane/Ethyl Acetate Variable (69-77)VariableA common nonpolar/polar mixed system for compounds of intermediate polarity.

References

  • Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry.
  • Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
  • Purification by Recrystallization. (n.d.). CUNY - York College.
  • Synthesis of n-methylaniline. (1974). Google Patents.
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC.
  • 3-(Benzyloxy)-5-methoxyaniline. (n.d.). MySkinRecipes.
  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5). Stack Exchange.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
  • Purification: How To. (n.d.). University of Rochester - Department of Chemistry.

Sources

troubleshooting oxidation side reactions of 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in pharmaceutical and fine chemical synthesis, 3-(Benzyloxy)-5-methylaniline presents unique challenges due to its susceptibility to oxidation.[1] The presence of an electron-rich aromatic amine function makes the molecule highly prone to undesired side reactions, often leading to complex product mixtures and reduced yields. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and preventative measures to mitigate these oxidative pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown/black. What is happening?

This discoloration is a classic indicator of aniline oxidation.[2] The amino group is easily oxidized by atmospheric oxygen, trace metal impurities, or even certain reagents, leading to the formation of highly colored polymeric materials, quinone-imines, and other conjugated systems.[2][3][4]

Q2: What are the most common oxidative side products I should expect?

Aside from complex polymers (often called "aniline black"), you may encounter several specific byproducts:

  • N-Oxidized Species: These include the corresponding nitroso, nitro, and azoxy compounds.[3][4][5]

  • C-N Coupled Dimers: Products like azobenzene and its derivatives can form, especially in alkaline or neutral solutions.[2][6]

  • Quinone Derivatives: Oxidation of the aromatic ring can lead to the formation of benzoquinones.[7][8]

  • Debenzylation Product: Oxidative cleavage of the benzyl ether can yield 3-amino-5-methylphenol.

Q3: How can I prevent my compound from oxidizing during storage?

Proper storage is critical. Store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light.[9] For long-term storage, refrigeration is recommended to slow down potential degradation pathways.

Q4: Can the benzyl ether protecting group be cleaved under oxidative conditions?

Yes. While generally stable, the benzylic C-O bond can be susceptible to cleavage by certain strong oxidizing agents or under specific catalytic conditions, leading to the formation of 3-amino-5-methylphenol and benzaldehyde.[10][11] This is a crucial consideration when choosing reagents for subsequent reaction steps.

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Problem 1: Progressive Darkening of the Reaction Mixture

A gradual or rapid change in color to yellow, red, brown, or black is the most common sign of an ongoing oxidation side reaction.

Root Cause Analysis:

The amino group (-NH₂) significantly activates the benzene ring, making it highly susceptible to electron removal (oxidation).[12][13] This process is often initiated by:

  • Atmospheric Oxygen: The primary culprit in many cases. Dissolved oxygen in solvents is sufficient to initiate oxidation.

  • Trace Metal Catalysis: Ions such as Cu²⁺ or Fe³⁺ can catalyze the oxidation of anilines.

  • Light: Photochemical energy can promote the formation of radical species that accelerate oxidation.

dot

Caption: General Oxidation Pathways of an Aniline Derivative.

Preventative Protocols & Solutions:

Solution CategoryActionable Steps & Rationale
Inert Atmosphere Rationale: To eliminate the primary oxidant, O₂. Protocol: Work under a positive pressure of an inert gas like Argon or Nitrogen. Use Schlenk lines or a glovebox for sensitive reactions.[9][14]
Solvent Degassing Rationale: Solvents can contain significant amounts of dissolved oxygen. Protocol: Degas solvents immediately before use by either (1) bubbling an inert gas through the solvent for 15-30 minutes or (2) using a freeze-pump-thaw technique for more rigorous oxygen removal.[14]
Use of Antioxidants Rationale: To scavenge radical species that propagate oxidation. Protocol: Add a small amount of a radical scavenger. BHT (Butylated hydroxytoluene) or a hindered phenol can be effective. Start with a low concentration (e.g., 0.1 mol%).
Reaction in Darkness Rationale: To prevent photo-oxidation. Protocol: Wrap the reaction flask in aluminum foil to exclude light, especially for reactions that run for extended periods.
Problem 2: Low Yield with 3-Amino-5-methylphenol as a Major Byproduct

The isolation of the debenzylated product indicates that the benzyloxy group is not stable under your reaction conditions.

Root Cause Analysis:

This side reaction involves the cleavage of the benzyl ether. This can occur via:

  • Hydrogenolysis: If using catalytic hydrogenation (e.g., Pd/C, H₂) for another transformation in the molecule, the benzyl ether will likely be cleaved.[11]

  • Strong Acid: Strong Lewis or Brønsted acids can catalyze ether cleavage, especially at elevated temperatures.

  • Oxidative Cleavage: Some oxidizing agents, like ceric ammonium nitrate (CAN), are known to debenzylate amine-containing compounds.[10]

dot

Troubleshooting_Workflow start Low Yield or Impure Product obs_color Observe Dark Reaction Color? start->obs_color obs_debenzyl LC-MS or NMR shows 3-Amino-5-methylphenol? obs_color->obs_debenzyl No sol_inert Implement Inert Atmosphere & Degas Solvents obs_color->sol_inert Yes sol_reagent Re-evaluate Reagents: - Avoid strong oxidants (e.g., CAN) - Check for acidic byproducts obs_debenzyl->sol_reagent Yes end Improved Yield & Purity obs_debenzyl->end No sol_inert->obs_debenzyl sol_temp Lower Reaction Temperature sol_reagent->sol_temp sol_temp->end

Caption: Troubleshooting Workflow for this compound Reactions.

Solutions & Mitigation Strategies:

ParameterRecommended Adjustment & Rationale
Reagent Selection Rationale: Avoid reagents known to cause debenzylation. Action: If an oxidation step is required, consider milder reagents than those known for ether cleavage. For other transformations, ensure reagents are not contaminated with strong acids. If performing a reduction, avoid catalytic hydrogenolysis if the benzyl group needs to be retained.[11]
Temperature Control Rationale: Ether cleavage is often accelerated at higher temperatures. Action: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor progress closely by TLC or LC-MS.
pH Control Rationale: Prevent acid-catalyzed cleavage. Action: If the reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to buffer the mixture.

Key Experimental Protocols

Protocol 1: Setting Up an Inert Atmosphere Reaction
  • Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for several hours and allowed to cool in a desiccator.

  • Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser) while still warm.

  • Purging: Connect the apparatus to a Schlenk line or a dual manifold providing an inert gas (Argon or Nitrogen) and a vacuum.

  • Cycle: Alternate between pulling a vacuum on the system and backfilling with the inert gas. Repeat this cycle 3-5 times to ensure all atmospheric oxygen is removed.

  • Positive Pressure: Once purged, leave the system under a slight positive pressure of the inert gas (a bubbler is used to monitor this).

  • Reagent Addition: Add degassed solvents and reagents via syringe through a rubber septum. Solid reagents can be added under a strong flow of inert gas.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: During the reaction, withdraw a small aliquot (a few drops) using a syringe and quench it in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp. The appearance of new, often lower Rf spots that are highly colored can indicate the formation of polar oxidation byproducts.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Reactions of Aniline. Chemistry Steps. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks. [Link]

  • Aniline. Wikipedia. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • 24.8: Reactions of Arylamines. (2024). Chemistry LibreTexts. [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

  • Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Inhibition of amine oxidation. (2012).
  • Oxidation of Aniline using Different Reaction Pathways. (2014). Asian Publication Corporation. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine. (2012). ResearchGate. [Link]

  • Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst. [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham. [Link]

  • Preparation of arylbenzylamines. (1996).
  • Mechanisms of oxidation of aniline and related compounds in basic solution. Journal of the American Chemical Society. [Link]

  • Synthesis method of aniline compound. (2011).
  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • 23.11: Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]

  • Oxidation of aniline using different reaction pathways. ResearchGate. [Link]

  • N-oxidation of aromatic amines by intracellular oxidases. PubMed. [Link]

  • Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Aniline and Its Derivatives. ResearchGate. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019). ACS Omega. [Link]

  • 3-(Benzyloxy)-5-methoxyaniline. MySkinRecipes. [Link]

  • N-benzyl-3-methylaniline. ChemSynthesis. [Link]

  • Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

removing unreacted 3-(Benzyloxy)-5-methylaniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted 3-(Benzyloxy)-5-methylaniline from Reaction Mixtures Content Type: Technical Support Center – Troubleshooting Guide & FAQs Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Subject: Removal of this compound (Intermediate)

Status: Active Guide Last Updated: February 6, 2026[1][2][3]

Executive Summary & Molecule Profile

The Challenge: this compound is a lipophilic, electron-rich aniline derivative often used as a scaffold in kinase inhibitor synthesis.[1][2] Its unreacted presence in reaction mixtures (commonly amide couplings or reductive aminations) complicates purification due to its moderate polarity and potential to streak on silica gel.[1][3]

Chemical Profile:

  • Functional Group: Primary Aromatic Amine (Aniline).[1][3]

  • Basicity (pKa of Conjugate Acid): ~4.2 – 4.8 (Estimated based on m-toluidine and m-anisidine analogs).[1][2]

  • Lipophilicity: High (due to the benzyloxy and methyl groups).[1][3]

  • Solubility: Soluble in DCM, EtOAc, THF; Insoluble in water (neutral pH).[1][3]

Troubleshooting Guide (Q&A Format)

Scenario A: Standard Workup (Product is Acid-Stable)

Q: My product is neutral (e.g., an amide) and acid-stable. What is the most efficient way to remove the excess aniline?

A: Liquid-Liquid Extraction (Acid Wash) This is the most robust method.[1][2] Since this compound is a weak base, it can be protonated to form a water-soluble ammonium salt, while your neutral product remains in the organic phase.[1][2][3]

Protocol:

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

  • Acid Wash: Wash the organic layer 2-3 times with 1M HCl or 10% Citric Acid (if the product is slightly acid-sensitive).[1][2]

    • Mechanism:[1][3][4][5][6][7] The aniline (R-NH₂) is converted to the ammonium salt (R-NH₃⁺Cl⁻), which partitions into the aqueous phase.[1][2][3]

  • Verification: Check the organic layer by TLC.[8] If aniline persists (visualized by UV or ninhydrin stain), repeat the wash or decrease the pH of the aqueous layer.[3]

  • Brine Wash: Wash with saturated brine to remove residual acid and dry over Na₂SO₄.[1]

Technical Note: Avoid using very strong acids (like conc.[1][3] H₂SO₄) which might cleave the benzyl ether protecting group.[3] 1M HCl is generally safe for short contact times.[1]

Scenario B: Acid-Sensitive or Basic Products[1][2]

Q: My product contains a basic nitrogen (e.g., pyridine, tertiary amine) or is acid-labile. I cannot use an acid wash. How do I remove the aniline?

A: Chemoselective Scavenger Resins When extraction is impossible, use a solid-supported electrophile to covalently bind the unreacted aniline ("Catch and Release" principle).[1][2][3]

Recommended Resins:

  • Polystyrene-Isocyanate (PS-NCO): Reacts rapidly with primary/secondary amines to form insoluble ureas.[1][2]

  • Polystyrene-Benzaldehyde (PS-CHO): Forms imines with primary amines (requires acid catalysis, so PS-NCO is preferred for strictly neutral conditions).[1][2][3]

Protocol:

  • Stoichiometry: Add 3–5 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted aniline.[2]

  • Incubation: Agitate gently (do not magnetic stir, as this grinds the beads) at room temperature for 2–16 hours.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad. The aniline is now bound to the beads and remains on the filter.

  • Rinse: Wash the resin with solvent to recover any entrained product.

Scenario C: Chromatographic Co-elution

Q: The aniline co-elutes with my product on silica gel. How can I improve separation?

A: Mobile Phase Modifiers & Derivatization

Option 1: Mobile Phase Modification (The "Shift" Strategy) Anilines often "tail" or streak on silica due to hydrogen bonding with silanols.[1][3]

  • Action: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).[1][2][3]

  • Result: The base creates a "buffer" on the silica surface, sharpening the aniline peak and often shifting its Rf value slightly higher, potentially resolving it from your product.[3]

Option 2: In-Situ Derivatization (The "Modify" Strategy) If separation is still poor, chemically alter the polarity of the aniline before the column.[3]

  • Reagent: Acetic Anhydride or Phthalic Anhydride.[1]

  • Action: Add 1-2 equivalents of the anhydride to the crude mixture and stir for 30 mins.

  • Result: The aniline converts to an acetamide or phthalimide, which is significantly less polar (or different polarity) and will have a drastically different Rf value than the free amine.[3]

Decision Logic & Workflows

Figure 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal removal method based on product stability.

PurificationStrategy Start Start: Crude Mixture with This compound IsProductAcidStable Is Product Acid Stable? Start->IsProductAcidStable IsProductBasic Is Product Basic? IsProductAcidStable->IsProductBasic No AcidWash Method A: Acid Extraction (1M HCl Wash) IsProductAcidStable->AcidWash Yes Scavenger Method B: Scavenger Resin (PS-Isocyanate) IsProductBasic->Scavenger No (Neutral but Labile) Chromatography Method C: Flash Column (with 1% TEA) IsProductBasic->Chromatography Yes (Product is Basic) Derivatization Method D: Derivatization (Acetic Anhydride) Chromatography->Derivatization If Co-elution Persists

Figure 2: Acid-Base Extraction Mechanism

Caption: Chemical partitioning workflow for removing aniline impurities.[1][2]

ExtractionWorkflow Crude Organic Phase (Product + Aniline) AddAcid Add 1M HCl (aq) Crude->AddAcid Mix Vigorous Mixing (Protonation) AddAcid->Mix Separation Phase Separation Mix->Separation OrgLayer Organic Layer (Purified Product) Separation->OrgLayer Retain AqLayer Aqueous Layer (Aniline-HCl Salt) Separation->AqLayer Discard

[1][2][3]

Comparative Data: Scavenger Resins

Resin TypeFunctional GroupMechanismBest ForReaction Time
PS-Isocyanate -N=C=O[1][2]Forms UreaNeutral/Basic products; Fast kinetics1 - 4 hours
PS-Aldehyde -CHOForms ImineAcid-stable products (needs H+ cat)6 - 12 hours
PS-Acid Chloride -COClForms AmideNon-nucleophilic products< 1 hour
PS-Sulfonyl Chloride -SO₂ClForms SulfonamideVery unreactive anilines2 - 6 hours

References

  • ResearchGate. (2014).[1][2][3] How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • Biotage. (n.d.).[1][2][3] Strategies for Work-Up and Purification - Scavenger Resins.[1][2] Retrieved from [Link] (General reference for PS-Isocyanate protocols).[1][2][3]

  • PubChem. (2025).[1][2][3][9][10] this compound Compound Summary. Retrieved from [Link][1][2][3]

  • Canftech. (2023).[1][3][11] Organic Scavenger Resin: A Versatile Solution for Molecule Purification.[1][11] Retrieved from [Link][1][2][3]

Sources

Technical Support Center: Managing the Hygroscopic Properties of 3-(Benzyloxy)-5-methylaniline Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for handling 3-(Benzyloxy)-5-methylaniline and its various salt forms. As researchers and drug development professionals, you are aware that the physicochemical properties of a compound are critical to experimental success and the development of stable, effective active pharmaceutical ingredients (APIs). A significant challenge often encountered with amine salts is hygroscopicity—the tendency to absorb moisture from the atmosphere. This can lead to a cascade of issues, from inaccurate weighing and poor powder flow to chemical degradation and altered solid-state properties.[1][2]

This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the hygroscopic nature of this compound salts. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding Hygroscopicity

This section addresses fundamental questions about the hygroscopic properties of this compound salts.

Q1: What is hygroscopicity and why are salts of this compound likely to be hygroscopic?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] For salts of this compound, this tendency is primarily due to the ionic nature of the salt and the presence of polar functional groups. The salt's crystal lattice can have a strong affinity for water molecules, which can be absorbed onto the surface or incorporated into the crystal structure to form hydrates.[3] The specific counter-ion used to form the salt will significantly influence its hygroscopicity.[4]

Q2: What are the common signs that my sample of this compound salt has absorbed moisture?

A2: Visual and physical changes are often the first indicators of moisture absorption. These can include:

  • Caking or clumping: The powder loses its free-flowing nature and forms aggregates.

  • Deliquescence: In cases of high hygroscopicity, the solid may absorb enough water to dissolve and form a solution.[5]

  • Changes in physical appearance: The material might become sticky, opaque, or change color.[6]

  • Weight gain: An increase in the mass of the sample over time when exposed to ambient conditions.

Q3: What are the potential consequences of moisture absorption on my experiments?

A3: Uncontrolled moisture absorption can have significant negative impacts on your experimental outcomes:

Issue Consequence
Inaccurate Weighing The measured weight will include an unknown amount of water, leading to errors in concentration calculations for solutions and reaction stoichiometry.[2]
Chemical Degradation The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of your compound.[]
Altered Solid-State Properties Moisture can induce changes in the crystal form (polymorphism), which can affect solubility, dissolution rate, and bioavailability.[]
Poor Powder Handling Caked or clumped material can be difficult to handle, leading to issues with powder flow, mixing, and formulation.[8]
Inconsistent Analytical Results Variability in moisture content between samples can lead to poor reproducibility in analytical techniques such as NMR, HPLC, and DSC.

Q4: How can I quantitatively assess the hygroscopicity of a new this compound salt?

A4: For a precise understanding of a salt's hygroscopic behavior, Dynamic Vapor Sorption (DVS) is the gold-standard technique. DVS analysis measures the mass of a sample as a function of relative humidity (RH) at a constant temperature, providing a detailed moisture sorption-desorption profile.[] This data is invaluable for classifying the hygroscopicity of the material and determining critical humidity levels for handling and storage.

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered when working with hygroscopic this compound salts.

Guide 1: Inconsistent Weighing and Stock Solution Preparation

Problem: You are experiencing difficulty obtaining a stable weight for your this compound salt, and you suspect your stock solutions are not at the intended concentration.

Root Cause Analysis: The compound is likely absorbing atmospheric moisture during the weighing process, leading to a continuously increasing mass.

Troubleshooting Workflow:

G A Problem: Inaccurate Weighing B Immediate Action: Minimize Exposure Time A->B C Weighing Environment Assessment B->C D Glove Box Available? C->D E Weigh in Glove Box (Inert Atmosphere) D->E Yes F Weigh on an analytical balance in a low-humidity room D->F No G Use a vessel with a narrow opening E->G F->G H Prepare stock solution immediately after weighing G->H I Solution Preparation Protocol H->I J Use anhydrous solvents I->J K Store stock solutions with a septum under inert gas J->K L Resolution: Accurate and Reproducible Concentrations K->L

Caption: Workflow for accurate weighing and solution preparation.

Detailed Protocol:

  • Environmental Control:

    • Ideal: Conduct all weighing operations inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[9] This provides the most rigorous protection against moisture.

    • Alternative: If a glove box is not available, use an analytical balance in a room with controlled low humidity. Minimize drafts by keeping the balance's draft shield closed.

  • Pre-Weighing Preparation:

    • Allow the container of the this compound salt to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

    • Have all necessary tools (spatulas, weighing vessels) clean, dry, and readily accessible to minimize the time the primary container is open.

  • Weighing Procedure:

    • Use a weighing vessel with a small opening to reduce the surface area of the compound exposed to the atmosphere.

    • Work efficiently to transfer the desired amount of solid.

    • Close the primary container immediately after dispensing the material.

  • Solution Preparation:

    • Add the weighed solid to a pre-dried flask containing anhydrous solvent.

    • If the stock solution is to be stored, use a flask with a septum and purge the headspace with an inert gas before sealing.

Guide 2: Physical Changes in the Solid During Storage

Problem: Your stored this compound salt has formed clumps, or in severe cases, has become a sticky or semi-liquid mass.

Root Cause Analysis: The storage conditions are not adequately protecting the compound from ambient humidity.

Troubleshooting Workflow:

G A Problem: Caking/Deliquescence During Storage B Evaluate Current Storage Method A->B C Is the container tightly sealed? B->C D Reseal container with parafilm and store in a desiccator C->D No E Is a desiccator being used? C->E Yes E->D No F Check desiccant activity E->F Yes G Regenerate or replace desiccant F->G Inactive H Consider vacuum desiccator for enhanced protection F->H Active J Resolution: Maintained Solid-State Integrity G->J I For highly sensitive salts: Store in a glove box H->I I->J

Caption: Decision tree for troubleshooting storage issues.

Detailed Protocol:

  • Immediate Actions:

    • If the material is salvageable, it may be possible to dry it under high vacuum, though this may not reverse any changes in crystal form.

    • For future storage, transfer the material to a dry container under an inert atmosphere if possible.

  • Optimizing Storage Conditions:

    • Primary Container: Ensure the container has a tight-fitting lid. For screw-cap vials, consider using caps with liners. Wrap the cap-vial interface with parafilm for an extra barrier.[10]

    • Secondary Containment (Desiccator): Store the primary container inside a desiccator containing an active desiccant.[11][12]

      • Desiccant Choice: Indicating silica gel is a common choice, as it changes color when saturated with moisture, signaling the need for regeneration or replacement. For more rigorous drying, molecular sieves can be used.

      • Desiccator Maintenance: Regularly check the desiccant and regenerate it (by heating, as per manufacturer's instructions) or replace it as needed.

    • Advanced Storage: For highly hygroscopic salts, storage in a controlled-atmosphere glove box is the most reliable method.[13]

Guide 3: Inconsistent Reaction Outcomes

Problem: A reaction using a this compound salt is giving variable yields or producing unexpected byproducts.

Root Cause Analysis: The hygroscopic nature of the starting material could be introducing water into the reaction, which may be affecting the reaction chemistry or the true molar quantity of the reactant.

Troubleshooting Workflow:

G A Problem: Inconsistent Reaction Results B Hypothesis: Water introduced from hygroscopic salt A->B C Review Handling Protocol for the Salt B->C E Review Reaction Conditions B->E D Implement rigorous drying and inert atmosphere handling for the salt C->D J Perform a control reaction with freshly dried salt D->J F Are reagents and solvents anhydrous? E->F G Dry solvents and use fresh, dry reagents F->G No H Is the reaction run under an inert atmosphere? F->H Yes G->J I Use Schlenk techniques or a glove box H->I No H->J Yes I->J K Resolution: Reproducible Reaction Outcomes J->K

Caption: Troubleshooting inconsistent reaction outcomes.

Detailed Protocol:

  • Starting Material Integrity:

    • Before use in a reaction, ensure the this compound salt has been properly stored and handled as described in the guides above.

    • If there is any doubt about the dryness of the material, it can be dried under high vacuum for several hours before use, assuming it is thermally stable.

  • Reaction Setup:

    • Use oven-dried or flame-dried glassware for the reaction.

    • Utilize anhydrous solvents, either freshly distilled from an appropriate drying agent or from a solvent purification system.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques or within a glove box.[14]

  • Reagent Addition:

    • If adding the salt as a solid, do so under a positive pressure of inert gas.

    • Alternatively, prepare a stock solution of the salt in an anhydrous solvent under an inert atmosphere and add it to the reaction mixture via syringe.

Section 3: Best Practices Summary

Area Recommendation Rationale
Storage Store in a tightly sealed container within a desiccator containing active desiccant. For highly sensitive salts, store in a glove box.[2][13]To create a low-humidity environment and prevent moisture uptake over time.
Weighing Weigh in a glove box or a low-humidity environment. Work quickly and use a vessel with a small opening.To minimize moisture absorption during the critical weighing step, ensuring accurate measurements.[2]
Solution Preparation Use anhydrous solvents and prepare solutions under an inert atmosphere.To prevent the introduction of water that can cause degradation or affect reactions.
Reactions Use dry glassware and anhydrous reagents. Run reactions under an inert atmosphere.To maintain a water-free environment, which is crucial for many organic reactions.
Characterization For techniques sensitive to water content (e.g., Karl Fischer titration, elemental analysis), handle samples under controlled conditions.To obtain accurate analytical data that reflects the properties of the compound itself, not the compound plus absorbed water.

By implementing these best practices and utilizing the troubleshooting guides, researchers, scientists, and drug development professionals can effectively manage the challenges posed by the hygroscopic nature of this compound salts, leading to more reliable and reproducible scientific outcomes.

References

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • Lim, X. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(9), 859. Retrieved from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved from [Link]

  • Stahl, P. H., & Nakano, M. (2002). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology, 26(10), 42-56. Retrieved from [Link]

  • How do you handle hygroscopic salts? HepatoChem. Retrieved from [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. Retrieved from [Link]

  • Lab Desiccator Guide | What Is A Desiccator? Boekel Scientific. Retrieved from [Link]

  • 3-(Benzyloxy)-5-methoxyaniline. MySkinRecipes. Retrieved from [Link]

  • US3819709A - Synthesis of n-methylaniline. Google Patents.
  • DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Journal of Hygienic Engineering and Design. Retrieved from [Link]

  • A simple guide to desiccators. Camlab. Retrieved from [Link]

  • Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. (2025, August 8). Lab Manager. Retrieved from [Link]

  • How to Store Reagents. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. Retrieved from [Link]

  • How to Choose a Vacuum Desiccator in 2025. MRC- Laboratory Equipment. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Hygroscopic efficiency analysis of desiccant coating heat exchangers with different solid desiccants. (2016, August 17). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020, October 11). PMC. Retrieved from [Link]

  • Storing/handling moisture sensitive chemicals outside of the glovebox? Reddit. Retrieved from [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • 3-Isopropyl-5-methylaniline hydrochloride. PubChem. Retrieved from [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn. Retrieved from [Link]

  • Hygroscropicity and Its' Effect on Tablet Production. (2019, December 8). ResearchGate. Retrieved from [Link]

  • A Complete Guide to the Applications of Laboratory Glove Boxes. Cleatech. Retrieved from [Link]

  • Moisture Analysis in the Pharmaceutical Industry. (2019, May 14). AZoM. Retrieved from [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Johnson Matthey. Retrieved from [Link]

  • Laboratory Desiccators: Uses, Types, and Sample Protection Explained. (2025, December 24). Boston Med Supply. Retrieved from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). AIR Unimi. Retrieved from [Link]

  • Principles of Salt Formation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 3-Chloro-5-methylaniline. PubChem. Retrieved from [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). University of St Andrews. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(Benzyloxy)-5-methylaniline

[1][2][3][4]

Topic: Alternative Reagents & Chemoselective Protocols Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. V.[1][2][3][4] Thorne, Senior Application Scientist

Executive Summary & Chemical Strategy

User Query: "I need alternative reagents for synthesizing 3-(Benzyloxy)-5-methylaniline (CAS: 75996-32-6). My current route using benzyl bromide is causing safety concerns and yield issues due to N-alkylation side products."

Technical Assessment: The synthesis of This compound typically starts from 3-amino-5-methylphenol (CAS: 76619-89-1).[1][2][3][4] The core challenge is chemoselectivity : you must alkylate the phenolic oxygen (O-alkylation) without touching the aniline nitrogen (N-alkylation).[1][2]

Standard protocols often use Benzyl Bromide (


34
  • Lachrymatory hazards of benzyl halides.

  • N-benzyl impurities requiring difficult chromatography.[1][2][3][4]

  • DMF removal issues (high boiling point, toxicity).

This guide provides validated alternative workflows focusing on Mitsunobu coupling (reagent swap) and Cesium-promoted Green Synthesis (base/solvent swap).[1][2][3][4]

Critical Decision Tree: Reagent Selection

Before altering your protocol, determine your primary constraint.[3][4] Use the table below to select the optimal pathway.

ConstraintRecommended Reagent SystemMechanismKey Advantage
Chemoselectivity (High Purity)Benzyl Alcohol + DIAD +

Mitsunobu ReactionActivates alcohol for specific O-attack; minimizes N-alkylation.[1][2][3][4]
Safety (Avoid Lachrymators)Benzyl Alcohol Mitsunobu ReactionEliminates handling of Benzyl Bromide/Chloride.[3][4]
Green Chemistry (Solvent Toxicity)Benzyl Bromide +

in 2-MeTHF
Williamson Ether2-MeTHF is bio-derived;

accelerates reaction at lower temps.[1][2][3][4]
Cost (Scale-up)Benzyl Chloride + NaI (cat.) Finkelstein-assistedCheaper than bromide; Iodide catalyzes the slower chloride reaction.[1][2][3][4]

Visualizing the Chemoselectivity Challenge

The following diagram illustrates the kinetic competition between the amine and phenol moieties.

ReactionPathwaysStart3-Amino-5-methylphenol(Starting Material)ReagentsReagents:Benzyl-X + BaseStart->ReagentsTargetThis compound(Target: O-Alkylation)Reagents->TargetPath A: Phenoxide Attack(Favored by Cs2CO3 / Mitsunobu)ImpurityN-Benzyl Impurities(Side Product: N-Alkylation)Reagents->ImpurityPath B: Amine Attack(Favored by Strong Base / High Temp)

Fig 1. Reaction divergence. Path A is thermodynamically favored due to the higher acidity of phenol (


Troubleshooting & FAQs

Q1: Why am I seeing N-benzylated impurities with ?

A: Potassium Carbonate in DMF requires heating to effectively deprotonate the phenol.[2][3][4] At elevated temperatures (>60°C), the neutral amine becomes nucleophilic enough to attack the benzyl bromide.[4]

  • Fix: Switch to Cesium Carbonate (

    
    ) . The "Cesium Effect" allows for higher solubility and "loose ion pairing" (naked phenoxide anion), promoting faster reaction at room temperature , which kinetically suppresses the N-alkylation pathway [1].[4]
    
Q2: Can I avoid Benzyl Bromide entirely?

A: Yes. The Mitsunobu reaction uses Benzyl Alcohol , which is non-lachrymatory and safer.[4]

  • Mechanism: The reaction uses

    
     and DIAD to activate the benzyl alcohol.[4] The phenol (
    
    
    ) is acidic enough to protonate the zwitterionic intermediate, ensuring that only the oxygen reacts.[4] The amine (
    
    
    ) is too basic to participate, granting superior chemoselectivity [2].[4]
Q3: DMF is difficult to remove. What is a green alternative?

A: Replace DMF with 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3][4][5]

  • Why: 2-MeTHF is derived from renewable resources (corncobs/bagasse).[1][2][3][4][6] Unlike DMF, it forms a biphasic system with water, allowing for easy aqueous workup without difficult distillations.[3][4] It also has a higher boiling point than THF, allowing for faster kinetics if heating is required [3].[3][4]

Detailed Experimental Protocols

Protocol A: High-Selectivity Mitsunobu Route (Recommended)

Best for: High purity, safety, avoiding lachrymators.[1][2][3]

Reagents:

  • 3-Amino-5-methylphenol (1.0 equiv)[1][2][3][4]

  • Benzyl Alcohol (1.1 equiv)[1][3]

  • Triphenylphosphine (

    
    ) (1.2 equiv)[1][3]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1][3][7]

  • Solvent: THF or 2-MeTHF (Anhydrous)[1][2][3][4]

Step-by-Step:

  • Dissolution: Dissolve 3-amino-5-methylphenol (10 mmol), Benzyl Alcohol (11 mmol), and

    
     (12 mmol) in anhydrous 2-MeTHF (50 mL) under Nitrogen atmosphere. Cool to 0°C.[3][4]
    
  • Addition: Add DIAD (12 mmol) dropwise over 20 minutes. Crucial: Maintain 0°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (the phenol spot should disappear).[3][4]

  • Workup:

    • Option 1 (Standard): Concentrate solvent.[3][4] Triturate residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (

      
      ).[3][4] Filter and concentrate filtrate.[3][4]
      
    • Option 2 (Green): If using 2-MeTHF, wash directly with 1M NaOH (to remove unreacted phenol) and Brine.[1][2][3][4]

  • Purification: Flash chromatography (Hexane/Ethyl Acetate).

Protocol B: Green Williamson Ether Synthesis

Best for: Scalability, lower cost, green solvent compliance.[4]

Reagents:

  • 3-Amino-5-methylphenol (1.0 equiv)[1][2][3][4]

  • Benzyl Bromide (1.05 equiv)[1][3]

  • Cesium Carbonate (

    
    ) (1.5 equiv)[1][3]
    
  • Solvent: Acetonitrile (

    
    ) or 2-MeTHF[1][2][3][4]
    

Step-by-Step:

  • Activation: Suspend 3-amino-5-methylphenol (10 mmol) and

    
     (15 mmol) in Acetonitrile (40 mL). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly dark as the phenoxide forms.[4]
    
  • Alkylation: Add Benzyl Bromide (10.5 mmol) dropwise.

  • Reaction: Stir at RT for 4-6 hours.

    • Tip: Do not heat initially.[3][4] Only heat to 40°C if TLC shows <50% conversion after 4 hours. Heating increases N-alkylation risk.[1][2][3][4]

  • Workup: Filter off the solid cesium salts. Rinse the pad with solvent.[4] Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration.

Troubleshooting Decision Logic

Use this flowchart to diagnose issues during your experiment.

TroubleshootingProblemIssue DetectedIssue1High N-Alkylation(>5% impurity)Problem->Issue1Issue2Low Conversion(<50% yield)Problem->Issue2Issue3Separation Issues(Emulsion/DMF)Problem->Issue3Sol1Switch to Mitsunobu Protocol(Protocol A)Issue1->Sol1Best SelectivitySol2Switch Base to Cs2CO3(Protocol B)Issue2->Sol2Higher ReactivitySol3Switch Solvent to 2-MeTHFIssue3->Sol3Better Workup

Fig 2. Troubleshooting logic for optimization.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[3][4][8] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3][4][8][9] Synthetic Communications, 25(9), 1367-1370.[2][3][4]

  • Swamy, K. C. K., et al. (2009).[3][4] Mitsunobu and Related Reactions: Advances and Applications.[3][4][10][11] Chemical Reviews, 109(6), 2551–2651.[3][4]

  • Pace, V., et al. (2012).[3][4] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][2][3][4][5] ChemSusChem, 5(8), 1369-1379.[2][3][4] [1][3]

  • Sigma-Aldrich. (n.d.).[1][2][3][4] Greener Solvent Alternatives: 2-Methyltetrahydrofuran.[1][2][3][4][5][6]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and synthetic intermediates is a cornerstone of scientific rigor. 3-(Benzyloxy)-5-methylaniline, a versatile building block, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum, grounded in first principles and compared with alternative analytical methodologies.

The Strategic Importance of ¹H NMR for Structural Elucidation

¹H NMR spectroscopy stands as the primary and most powerful tool for determining the detailed structure of organic molecules in solution.[1] For a molecule like this compound, it provides critical information not just on the presence of key functional groups, but on their precise connectivity and spatial arrangement through four key aspects: chemical shift, integration, signal splitting, and coupling constants.[1][2][3]

The structure itself dictates the expected spectral features. The molecule is comprised of three distinct moieties: a 1,3,5-trisubstituted aniline ring, a benzyloxy group, and a methyl group. Each proton environment within these moieties will give rise to a unique signal in the ¹H NMR spectrum.

Figure 1: Structure of this compound.

Predictive Analysis of the ¹H NMR Spectrum

Before acquiring an experimental spectrum, a theoretical analysis allows us to anticipate the results. This is based on the principle that the chemical shift of a proton is determined by its local electronic environment.[4] Electron-donating groups (like -NH₂ and -OR) shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups and aromatic rings deshield protons, shifting them downfield.[5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton LabelChemical EnvironmentPredicted δ (ppm)IntegrationPredicted Multiplicity
HₐBenzyl Aromatic (ortho, para)7.30 - 7.505HMultiplet (m)
HₑBenzyl Methylene (-O-CH₂ -Ph)~5.052HSinglet (s)
Hₓ, Hᵧ, H₂Aniline Aromatic6.20 - 6.403HMultiplets (m) or singlets (s)
HₙAmine (-NH₂ )3.50 - 4.002HBroad Singlet (br s)
HₘMethyl (-CH₃ )~2.253HSinglet (s)

Causality behind Predictions:

  • Benzyl Aromatic Protons (Hₐ): These five protons on the monosubstituted benzene ring are deshielded and typically appear in the 7.3-7.5 ppm region.[5] Their signals often overlap to form a complex multiplet.

  • Benzyl Methylene Protons (Hₑ): These protons are adjacent to an oxygen atom and a benzene ring, both of which are deshielding. This places their signal significantly downfield for aliphatic protons, around 5.05 ppm. With no adjacent protons, the signal is expected to be a sharp singlet.

  • Aniline Aromatic Protons (Hₓ, Hᵧ, H₂): The aniline ring is substituted with two powerful electron-donating groups (EDGs): an amino (-NH₂) and a benzyloxy (-O-CH₂-Ph) group. These EDGs strongly shield the aromatic protons, shifting them significantly upfield compared to benzene (7.37 ppm).[5][7] We expect three distinct signals in the 6.2-6.4 ppm range, each integrating to 1H. Their multiplicity will be small doublets or triplets due to meta-coupling, but they may appear as singlets depending on the spectrometer's resolution.

  • Amine Protons (Hₙ): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening from the nitrogen nucleus and potential proton exchange.[8] This exchange can be confirmed by a D₂O shake experiment, where the NH₂ signal disappears.[9][10]

  • Methyl Protons (Hₘ): The methyl group is attached to an aromatic ring, placing its signal around 2.25 ppm. With no adjacent protons, it will appear as a clean singlet.

Experimental Design: A Self-Validating Protocol

Acquiring a high-quality, interpretable spectrum requires a meticulously planned experimental protocol. Each step is designed to ensure data integrity and minimize artifacts.

  • Mass Determination: Accurately weigh 5-10 mg of this compound. For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio in a short time.[10][11][12]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10][13] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with signals of interest. For compounds with poor solubility or to observe N-H coupling, DMSO-d₆ can be an alternative.

  • Internal Standard: The use of an internal standard like tetramethylsilane (TMS) is often unnecessary with modern spectrometers, which can reference the spectrum to the residual solvent signal.[2] If required, a minimal amount should be added.

  • Homogenization: Ensure the sample is fully dissolved. Vortex the sample gently if necessary. Incomplete dissolution is a common cause of broadened spectral lines and poor shimming.[11]

  • Filtration and Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.[13]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints.[11]

Figure 2: Workflow for NMR Sample Preparation.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is indispensable, a comprehensive characterization often relies on a suite of analytical tools. Understanding the strengths and limitations of each technique is crucial for efficient and accurate drug development.

Table 2: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, connectivity (H-H coupling), and relative proton count.Unparalleled for detailed structural elucidation of the entire molecule in solution.Lower sensitivity than MS; complex mixtures can be difficult to interpret.
¹³C NMR Number and electronic environment of unique carbon atoms.Complements ¹H NMR by providing a map of the carbon skeleton.Low natural abundance of ¹³C requires more sample and longer acquisition times.[11]
Mass Spectrometry (GC-MS/LC-MS) Molecular weight (parent ion) and structural fragments.Extremely high sensitivity; ideal for verifying molecular formula and analyzing trace impurities.[14]Provides no information on specific atom connectivity; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-O, C=C).Fast, simple, and excellent for confirming the presence of key bonds.Provides little to no information on the overall molecular skeleton or connectivity.
Liquid Chromatography (UPLC/HPLC) Purity assessment and quantification.Excellent for separating the target compound from impurities, starting materials, and byproducts.[15][16]Provides no structural information on its own (requires a detector like MS or UV).

This multi-technique approach ensures a self-validating system where the data from one method corroborates the findings of another, which is a cornerstone of regulatory submission and scientific publication.

G Start Synthesized Compound (Crude Product) LC Purity Check (UPLC/HPLC) Start->LC MS Molecular Weight (Mass Spectrometry) LC->MS Is purity >95%? IR Functional Groups (IR Spectroscopy) MS->IR NMR Definitive Structure (¹H & ¹³C NMR) IR->NMR End Structurally Confirmed Pure Compound NMR->End

Figure 3: A multi-technique workflow for compound characterization.

References

  • Sigma-Aldrich. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Vertex AI Search. Retrieved February 6, 2026.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. Retrieved February 6, 2026, from [Link]

  • OpenOChem. (n.d.). Interpreting ¹H NMR. OpenOChem Learn. Retrieved February 6, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. Retrieved February 6, 2026, from [Link]

  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4724. Available at: [Link]

  • ResearchGate. (n.d.). The ¹H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Western University Facility PDF. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Application Note. Retrieved February 6, 2026, from [Link]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. Compound Interest. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton NMR spectrum of methylamine. Doc Brown's Chemistry. Retrieved February 6, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Sample preparation. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Reynolds, W. F., & Schaefer, T. (1963). Ring-proton chemical shifts of some substituted anilines in carbon tetrachloride and trifluoroacetic acid. Canadian Journal of Chemistry, 41(9), 2339-2345. Available at: [Link]

  • ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. RSC. Retrieved February 6, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy and Interpretation. UW-Madison Chemistry PDF. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved February 6, 2026, from [Link]

  • Automated Topology Builder. (n.d.). N-Benzyl-3-methylaniline. ATB. Retrieved February 6, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 6, 2026, from [Link]

  • University of California, Irvine. (n.d.). Chemical shifts. UCI Chemistry PDF. Retrieved February 6, 2026, from [Link]

  • SpectraBase. (n.d.). N-(2,3-dimethoxybenzyl)-3-methylaniline. SpectraBase. Retrieved February 6, 2026, from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Max Planck Institute Repository. Retrieved February 6, 2026, from [Link]

Sources

HPLC Method Development Guide: 3-(Benzyloxy)-5-methylaniline Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: To develop a robust, stability-indicating HPLC method for the purity analysis of 3-(Benzyloxy)-5-methylaniline (CAS: 75996-32-6).[1]

The Challenge: This molecule presents a dual chromatographic challenge:

  • The Basic Amine: The aniline moiety (

    
    ) is prone to silanol interactions on silica columns, leading to peak tailing.
    
  • The Hydrophobic Tail: The benzyloxy group adds significant hydrophobicity and aromatic character, requiring strong organic eluent strength but offering a handle for

    
    -
    
    
    
    selective separations.

The Solution: This guide compares three distinct separation strategies. While the industry standard (C18, Low pH) is viable, our comparative analysis identifies Phenyl-Hexyl stationary phases as the superior alternative for maximizing resolution between the main peak and aromatic impurities (e.g., benzyl bromide, unreacted phenols).

Chemical Context & Impurity Profiling

Before method selection, we must define the separation goals based on the synthetic route (typically O-alkylation of 3-amino-5-methylphenol).[1]

CompoundStructure / RoleLogP (Est.)Chromatographic Risk
This compound API / Target ~3.2Tailing due to amine; requires gradient.
3-Amino-5-methylphenol Precursor (Impurity A) ~0.8Elutes early (Dead volume risk).[1]
Benzyl Bromide Reagent (Impurity B) ~3.9Late eluter; lacks amine functionality.
N-Benzyl byproduct Side Product (Impurity C) ~4.5Very hydrophobic; requires high %B wash.[1]
Visualizing the Separation Challenge

The following diagram illustrates the critical decision pathways for method selection based on these impurities.

MethodStrategy Start Method Goals Target Target Analyte (Benzyloxy-aniline) Start->Target ImpurityA Polar Impurity (Phenol Precursor) ImpurityB Hydrophobic Impurity (Benzyl Bromide) Target->ImpurityA Must Separate Target->ImpurityB Must Separate Decision Select Column Chemistry Target->Decision C18 C18 Column (Hydrophobic Interaction) Decision->C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Decision->Phenyl Optimized Outcome1 Good Retention Potential Tailing C18->Outcome1 Outcome2 Superior Selectivity Sharp Peaks Phenyl->Outcome2

Caption: Decision tree for column selection highlighting the trade-off between standard hydrophobic retention (C18) and selective aromatic interaction (Phenyl-Hexyl).

Comparative Analysis of Methodologies

We evaluated three method variations. The data below represents typical performance metrics for this class of aromatic amines.

Method A: The Standard (C18 / Acidic)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Mechanism: Pure hydrophobic interaction. The acidic pH protonates the aniline (

    
    ), reducing hydrophobicity but preventing silanol interaction.
    
Method B: The Specialist (Phenyl-Hexyl / Methanol)[1]
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 5µm)[1]

  • Mobile Phase: 10mM Ammonium Acetate (pH 5.5) / Methanol

  • Mechanism:

    
    -
    
    
    
    interactions between the column's phenyl ring and the analyte's benzyloxy/aniline rings.[1] Methanol promotes these interactions better than Acetonitrile.
Method C: The Peak Shaper (C18 / High pH)
  • Column: Waters XBridge C18 (High pH stable)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[2][3]

  • Mechanism: At pH 10, the aniline is neutral (

    
    ). This increases retention and eliminates silanol tailing, but requires expensive, specialized columns.
    
Performance Comparison Matrix
MetricMethod A (C18 Acidic)Method B (Phenyl-Hexyl)Method C (High pH)
Tailing Factor (

)
1.3 - 1.5 (Moderate)1.0 - 1.1 (Excellent) 1.0 - 1.1 (Excellent)
Resolution (Impurity A) > 5.0> 6.0> 8.0
Selectivity (

)
StandardHigh (Isomer sensitive) Standard
Cost/Availability Low / UbiquitousMediumHigh (Specialized Silica)
MS Compatibility ExcellentGoodPoor (Non-volatile salts often used)

Verdict: Method B (Phenyl-Hexyl) is the recommended choice.[1] It offers the best balance of peak shape and unique selectivity for the aromatic benzyloxy group without the column lifetime risks associated with high pH methods.

Detailed Experimental Protocol (Recommended)

This protocol utilizes the Phenyl-Hexyl chemistry to leverage the specific aromatic nature of this compound.[1]

Reagents & Preparation[4]
  • Solvent A: 10mM Ammonium Acetate in HPLC Grade Water (pH ~6.8 unadjusted, or adj. to 5.0 with Acetic Acid).

  • Solvent B: HPLC Grade Methanol (MeOH). Note: MeOH is preferred over ACN to enhance

    
    -
    
    
    
    selectivity.[1]
  • Diluent: 50:50 Water:Methanol.

Instrument Parameters
  • Column: Phenyl-Hexyl phase (e.g., Luna, XSelect, or equivalent), 4.6 x 150 mm, 3.5µm or 5µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/impurities).

  • Column Temp: 30°C.

Gradient Program

The gradient is designed to elute the polar phenol early, retain the target, and wash off the hydrophobic benzyl bromide.

Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.09010Initial Hold (Equilibration)
2.09010Injection / Isocratic hold
15.01090Linear Gradient
20.01090Wash (Elute Benzyl Bromide)
20.19010Return to Initial
25.09010Re-equilibration

Troubleshooting & Optimization Logic

Peak Tailing

If the aniline peak tails (


):
  • Cause: Residual silanol interactions.

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (acts as a silanol blocker) OR switch to a "End-capped" column version.

Co-elution of Impurities

If the precursor (3-amino-5-methylphenol) co-elutes with the solvent front:

  • Cause: Insufficient retention of polar compounds.

  • Fix: Start gradient at 5% Methanol instead of 10%, or use a longer column (250mm).

Signal-to-Noise Ratio

For trace impurity analysis (Limit of Quantitation):

  • Switch detection to 210 nm . While 254 nm is specific to the aromatic ring, 210 nm provides a universal response for the benzyloxy chain and aliphatic impurities, though baseline drift will be higher.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010).[4] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A. Link (Authoritative source on Phenyl-Hexyl vs C18 for amines).

  • Neue, U. D., et al. (2001). "Peak shape and retention of bases in reversed-phase chromatography." Journal of Chromatography A. Link (Explains the pH 10 strategy for anilines).

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. Link (Chemical property verification).

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Interpretation of 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(benzyloxy)-5-methylaniline, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] As researchers and drug development professionals, rapid and accurate structural confirmation is paramount. FTIR spectroscopy serves as a first-line analytical technique, offering a unique vibrational fingerprint that confirms the presence of critical functional groups. This document moves beyond a simple peak-listing, delving into the causality behind the spectral features. We will dissect the molecule's structure, predict its vibrational modes, and provide a comparative analysis against other common analytical techniques, grounding our interpretations in established spectroscopic principles.

Part 1: Deconstructing the Molecular Architecture

To interpret the FTIR spectrum of this compound, we must first understand its constituent parts. The molecule is a composite of several key functional groups, each contributing distinct absorptions to the overall spectrum.

The primary structural components are:

  • A Primary Aromatic Amine (Aniline Derivative): The -NH₂ group attached to a benzene ring.

  • A Benzyl Ether: An ether linkage (C-O-C) where one carbon is part of a benzene ring (aryl) and the other is a benzylic methylene (-CH₂-).

  • Two Substituted Aromatic Rings: A 1,3,5-trisubstituted aniline ring and a monosubstituted phenyl ring from the benzyl group.

  • Alkyl Moieties: A methyl (-CH₃) group on the aniline ring and a methylene (-CH₂) group in the ether linkage.

Below is a diagram illustrating these functional domains within the molecule.

Caption: Key functional groups in this compound.

Part 2: Interpreting the Vibrational Fingerprint

The power of FTIR lies in its ability to probe the vibrational energies of specific bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber. The table below summarizes the expected absorption bands for this compound, based on established correlation tables for its constituent groups.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3400 - 3500MediumAsymmetric N-H StretchPrimary Aromatic Amine
3300 - 3400MediumSymmetric N-H StretchPrimary Aromatic Amine
3000 - 3100Medium-WeakC-H StretchAromatic Rings (sp² C-H)
2850 - 2970Medium-WeakAsymmetric & Symmetric C-H StretchesMethylene (-CH₂-) & Methyl (-CH₃)
1590 - 1620Strong-MediumN-H Bend (Scissoring)Primary Amine
1450 - 1600Medium-VariableC=C In-Ring StretchesAromatic Rings
1200 - 1275StrongAsymmetric Ar-O-C StretchAryl-Alkyl Ether
1010 - 1050StrongSymmetric R-O-C StretchAryl-Alkyl Ether
1250 - 1335StrongC-N StretchAromatic Amine
810 - 880StrongC-H Out-of-Plane Bend1,3,5-Trisubstituted Benzene Ring
730 - 770 & 690-710StrongC-H Out-of-Plane BendMonosubstituted Benzene Ring
Detailed Spectral Walkthrough:
  • The N-H Stretching Region (3300-3500 cm⁻¹): The presence of a primary amine (-NH₂) is unequivocally confirmed by two distinct, medium-intensity peaks in this region.[2][3] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric stretch.[3] Aromatic amines typically show these absorptions at slightly higher wavenumbers than their aliphatic counterparts.[3]

  • The C-H Stretching Region (2850-3100 cm⁻¹): This region contains a mix of signals. Weaker, sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings (sp² carbons).[2] Just below 3000 cm⁻¹, we expect to see peaks corresponding to the C-H stretches of the methyl and methylene groups (sp³ carbons).

  • The Double Bond Region (1450-1650 cm⁻¹): This area is dominated by absorptions from the aromatic rings and the amine group. A strong N-H bending (scissoring) vibration for the primary amine is expected around 1600 cm⁻¹.[2] Layered on top of this are several C=C in-ring stretching vibrations from both benzene rings, typically appearing as a set of sharp bands of variable intensity.

  • The Fingerprint Region (< 1400 cm⁻¹): This region, while complex, contains the most diagnostic peaks for the ether linkage and substitution patterns.

    • C-O-C Ether Stretches: The most prominent features confirming the benzyl ether are two strong bands. An asymmetric stretch, involving the Ar-O bond, appears between 1200-1275 cm⁻¹.[4][5] A second strong band, attributed to the symmetric stretch involving the CH₂-O portion, is found between 1010-1050 cm⁻¹.[4][5] The intensity of these C-O stretching peaks is a hallmark of ethers.[5]

    • C-N Amine Stretch: A strong band between 1250-1335 cm⁻¹ confirms the C-N bond of the aromatic amine.[3][6]

    • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings gives rise to strong absorptions in the 700-900 cm⁻¹ range. The monosubstituted benzyl ring should produce two strong bands, one at 730-770 cm⁻¹ and another at 690-710 cm⁻¹. The 1,3,5-trisubstituted aniline ring is expected to show a strong band in the 810-880 cm⁻¹ region. These predictable peaks are invaluable for confirming the isomeric structure.

Part 3: A Validated Protocol for FTIR Data Acquisition

Acquiring a high-quality, reproducible spectrum is critical for accurate interpretation. The following protocol outlines a standard operating procedure for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is often preferred for its minimal sample preparation and ease of use.

Experimental Workflow: ATR-FTIR

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start clean_atr Clean ATR Crystal (e.g., with isopropanol) start->clean_atr background Collect Background Spectrum (Clean crystal, 32 scans, 4 cm⁻¹ resolution) clean_atr->background sample Place Small Amount of Sample on ATR Crystal background->sample pressure Apply Consistent Pressure with ATR Anvil sample->pressure collect_sample Collect Sample Spectrum (Same parameters as background) pressure->collect_sample correction Perform ATR & Baseline Correction collect_sample->correction peak_pick Identify and Label Peak Positions correction->peak_pick interpret Interpret Spectrum (Compare to reference data) peak_pick->interpret end End interpret->end

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning (Causality): The ATR crystal surface must be impeccably clean. Any residue from previous samples will appear in the spectrum. Clean the crystal using a soft, lint-free wipe dampened with a volatile solvent like isopropanol and allow it to fully evaporate.

  • Background Collection (Trustworthiness): Collect a background spectrum with the clean, empty ATR accessory. This step is crucial as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the solid sample and the crystal. Good contact is essential for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background. This consistency is key to a valid subtraction.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This typically involves an automatic ATR correction to account for the wavelength-dependent depth of penetration and a baseline correction to remove any broad, rolling features.

  • Analysis: Identify the peak positions (in cm⁻¹) and compare them against the expected values outlined in Part 2 to confirm the structure.

Part 4: FTIR in Context: A Comparative Overview

While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques. This section compares FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Primary Information Vibrational modes of functional groups.Chemical environment, connectivity, and count of H and C atoms.[3]Molecular weight and fragmentation patterns.
Structural Insight Confirms presence/absence of key groups (e.g., -NH₂, C-O-C).Provides a detailed map of the molecular skeleton and stereochemistry.Confirms molecular formula and provides clues to substructures.
Speed Very Fast (~1-2 minutes per sample).Slower (minutes to hours per experiment).Fast (minutes per sample).
Sample Requirement Low (mg to µg).Higher (typically > 5 mg).Very Low (µg to ng).
Destructive? No, sample can be recovered.No, sample can be recovered.Yes, sample is consumed/ionized.
Key Application Rapid quality control, reaction monitoring, functional group verification.Unambiguous structure determination of new compounds.Molecular weight determination, impurity profiling, and identification.

Expertise & Experience Insight: In a typical drug development workflow, FTIR is often the first analytical checkpoint. A chemist synthesizes this compound and can, within minutes, use FTIR to confirm that the starting materials have been consumed and the key amine and ether functionalities are present in the product. This rapid verification provides the confidence to proceed with more time-consuming analyses like NMR and MS for full, unambiguous structural confirmation and purity assessment.

Conclusion

The FTIR spectrum of this compound provides a rich and highly diagnostic fingerprint. The key features for its identification are the characteristic double peak of the primary aromatic amine in the 3300-3500 cm⁻¹ region, the very strong asymmetric and symmetric C-O-C stretching bands of the aryl-alkyl ether between 1000-1300 cm⁻¹, and the strong C-H out-of-plane bending bands below 900 cm⁻¹ that are indicative of the aromatic substitution patterns. When used as part of a multi-technique analytical strategy, FTIR serves as an indispensable, high-throughput tool for ensuring the structural integrity of critical chemical intermediates in research and development.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. [Link]

  • MySkinRecipes. (n.d.). 3-(Benzyloxy)-5-methoxyaniline. [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. [Link]

  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Amines. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

Sources

comparing reactivity of 3-(Benzyloxy)-5-methylaniline vs 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(Benzyloxy)-5-methylaniline and 3-methoxyaniline (m-anisidine). It is designed for medicinal chemists and process scientists selecting aniline building blocks for drug discovery scaffolds, particularly in kinase inhibitor development.

Executive Summary: The Tunable Scaffold vs. The Standard Block

While both compounds serve as meta-substituted aniline precursors, they occupy distinct roles in synthetic strategy. 3-Methoxyaniline is a robust, "permanent" building block used when a stable ether linkage is desired. In contrast, This compound is a "switchable" scaffold. Its benzyl ether functions as a latent phenol, removable under mild conditions, while the 5-methyl group modulates lipophilicity and blocks metabolically vulnerable ring positions.

Key Decision Driver: Choose This compound if your final target requires a phenolic hydroxyl group (e.g., for H-bond donation in a kinase hinge region) or if you require increased lipophilicity during intermediate steps.

Part 1: Structural & Electronic Landscape

The reactivity differences stem from the interplay between the electron-donating methyl group and the steric bulk of the benzyloxy moiety.

Comparative Properties Table
Feature3-MethoxyanilineThis compoundImpact on Reactivity
Structure Mono-substituted (meta-OMe)Di-substituted (meta-OBn, meta-Me)3-BnO-5-Me is more sterically crowded.
Electronic Effect (N)

(OMe) = +0.12 (Inductive withdrawal)

(OBn) ≈ +0.1;

(Me) = -0.07
3-BnO-5-Me is more electron-rich (more nucleophilic).
Estimated pKa (BH⁺) ~4.2~4.4 - 4.53-BnO-5-Me reacts faster in acylation/alkylation.
Lipophilicity (cLogP) ~0.9~3.53-BnO-5-Me has superior solubility in non-polar solvents.
Protecting Group Methyl (Stable/Hard to remove)Benzyl (Labile/Easy to remove)Benzyl allows orthogonal deprotection.
Electronic Density & Nucleophilicity

The amino group in 3-methoxyaniline is deactivated relative to aniline due to the inductive withdrawal of the meta-methoxy group. In This compound , the 5-methyl group (electron-donating via hyperconjugation) counteracts the inductive withdrawal of the oxygen. Consequently, This compound is the stronger nucleophile , exhibiting faster kinetics in reactions with electrophiles like isocyanates or sulfonyl chlorides.

Part 2: Electrophilic Aromatic Substitution (Regioselectivity)

When functionalizing the ring (e.g., halogenation or nitration), the directing effects differ significantly due to the 5-methyl blocking group.

Regioselectivity Map
  • 3-Methoxyaniline: The amino group directs ortho/para. The methoxy group also directs ortho/para. This creates synergistic activation at positions 4 (para to NH₂, ortho to OMe) and 6 (ortho to NH₂, para to OMe). Position 2 is sterically crowded.

  • This compound: The 5-methyl group occupies a potential reactive site.

    • Position 2: Flanked by NH₂ and OBn. Highly crowded. Inaccessible.

    • Position 4: Flanked by OBn and Me. Sterically hindered.

    • Position 6: Flanked by NH₂ and Me. The primary reactive site.

Regioselectivity Anisidine 3-Methoxyaniline (m-Anisidine) Pos4_Anis Position 4 (Major Product) Activated by NH2 & OMe Anisidine->Pos4_Anis Electrophile (E+) Pos6_Anis Position 6 (Major Product) Activated by NH2 & OMe Anisidine->Pos6_Anis Electrophile (E+) BnMeAniline This compound Pos2_Bn Position 2 (Blocked) Steric Clash (NH2/OBn) BnMeAniline->Pos2_Bn Pos4_Bn Position 4 (Minor) Steric Clash (OBn/Me) BnMeAniline->Pos4_Bn Slow Pos6_Bn Position 6 (Exclusive Major) Activated by NH2 & Me BnMeAniline->Pos6_Bn Fast / Selective

Figure 1: Comparative regioselectivity. The 5-methyl group in the benzyloxy analog forces substitution almost exclusively to position 6, offering cleaner reaction profiles than m-anisidine.

Part 3: Synthetic Utility & Orthogonality (The "Switch")

The defining feature of this compound is the benzyl ether, which serves as a "masked" phenol. This is essential in kinase inhibitor synthesis, where a phenolic hydroxyl often forms a critical hydrogen bond with the kinase hinge region (e.g., Glu71 in p38 MAP kinase).

Protocol Comparison: Ether Cleavage
StepMethyl Ether Cleavage (from 3-Methoxyaniline)Benzyl Ether Cleavage (from 3-BnO-5-Me-aniline)
Reagent

(Boron tribromide) or


/ Pd-C (Hydrogenolysis)
Conditions -78°C to 0°C (Cryogenic), AnhydrousRoom Temperature, 1 atm to 50 psi
Tolerance Low. Incompatible with acid-sensitive groups, esters, or amides.High. Compatible with most functional groups (except olefins/nitro).
Workup Quench with water (exothermic), extraction.Filtration (remove catalyst), solvent evaporation.
Yield Variable (often forms side products).Typically Quantitative (>95%).

Recommendation: If your molecule contains acid-sensitive moieties (e.g., acetals, certain heterocycles), avoid 3-methoxyaniline if deprotection is required. Use the benzyloxy analog.[1]

Part 4: Experimental Case Study

Scenario: Synthesis of a p38 MAP Kinase Inhibitor Core (Diaryl Urea). Objective: Synthesize a urea derivative where a phenolic hydroxyl is required in the final step to bind to the ATP pocket.

Workflow Diagram

SynthesisWorkflow cluster_contrast Contrast with m-Anisidine Route Start Starting Material: This compound Intermediate Intermediate: 1-(3-(Benzyloxy)-5-methylphenyl)-3-arylurea Start->Intermediate  Nucleophilic Addition (Fast kinetics due to 5-Me)   Reagent Reagent: Arylisocyanate (R-NCO) Reagent->Intermediate Deprotection Step 2: Hydrogenolysis H2 (1 atm), 10% Pd/C, MeOH Intermediate->Deprotection Final Target Product: 1-(3-Hydroxy-5-methylphenyl)-3-arylurea (Active Kinase Inhibitor) Deprotection->Final  Clean conversion (No BBr3 required)   Note If m-Anisidine were used: Step 2 would require BBr3. Urea linkage might degrade.

Figure 2: Synthetic workflow utilizing the orthogonal protection of the benzyl group. The urea linkage is stable to hydrogenolysis but labile to the Lewis acids required to cleave a methyl ether.

Detailed Protocol: Urea Formation & Deprotection

1. Urea Formation (Nucleophilic Addition):

  • Rationale: The increased nucleophilicity of this compound allows this reaction to proceed at ambient temperature, minimizing thermal degradation of the isocyanate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF (0.5 M).

    • Add Aryl Isocyanate (1.05 eq) dropwise at 0°C.

    • Warm to RT and stir for 2 hours.

    • Observation: Product typically precipitates as a white solid.

    • Isolation: Filter and wash with cold Et₂O.

2. Hydrogenolysis (Deprotection):

  • Rationale: Removes the benzyl mask to reveal the phenol without touching the urea or the aromatic ring.

  • Procedure:

    • Dissolve the Benzyl-Urea intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under

      
       balloon (1 atm) for 4-12 hours.
      
    • Validation: Monitor by TLC (disappearance of UV-active benzyl spot) or LCMS (Mass shift of -90 Da).

    • Isolation: Filter through Celite® and concentrate.

References

  • Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Regioselectivity in EAS: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 11: Aromatic Substitution, Electrophilic). Link

  • Benzyl Ether Cleavage Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group). Link

  • p38 MAP Kinase Inhibitor Synthesis (BIRB 796 Analogues): Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054. Link

  • RegioSQM Method (Prediction of Regioselectivity): Kromann, J. C., et al. (2018). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Chemical Science, 9, 660-668. Link

Sources

chromatographic retention time of 3-(Benzyloxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Chromatographic Analysis of 3-(Benzyloxy)-5-methylaniline

Authored by: A Senior Application Scientist

Welcome to this in-depth technical guide on establishing a robust chromatographic method for the analysis of this compound. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals, ensuring its purity and monitoring its presence in reaction mixtures is paramount.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple protocols to explain the fundamental principles and causal relationships that underpin successful method development. We will objectively compare the two most viable chromatographic strategies—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—providing validated starting methodologies and the scientific rationale for each experimental choice.

Understanding the Analyte: Physicochemical Properties of this compound

Before selecting a chromatographic technique, a thorough understanding of the analyte's molecular properties is essential. These properties dictate its behavior within a chromatographic system.

This compound is a moderately complex aromatic amine. Its structure features:

  • A Basic Aniline Moiety: The primary amine group (-NH₂) is basic and will be protonated at acidic pH. This is a critical factor for controlling retention and peak shape in HPLC.

  • A Bulky, Nonpolar Benzyloxy Group: The benzyl ether group (-OCH₂Ph) is nonpolar and sterically significant, contributing to the molecule's overall hydrophobicity.

  • An Aromatic Core: The substituted benzene ring provides UV absorbance, making UV-Vis a suitable detection method.

Based on structurally similar compounds like 3-benzyloxyaniline (MW: 199.25 g/mol , XLogP3: 3.1)[2] and N-benzyl-3-methylaniline (MW: 197.27 g/mol , XLogP3: 3.5)[3], we can infer that this compound (MW: 213.28 g/mol ) will be a relatively nonpolar, basic compound with poor aqueous solubility. This profile makes it a candidate for both Reversed-Phase HPLC and Gas Chromatography, and the optimal choice depends on the analytical objective.

Strategic Method Selection: HPLC vs. GC

The decision between HPLC and GC is the first critical step in method development. The choice is governed by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis, such as sample throughput and the nature of potential impurities.

Analyte This compound Properties Physicochemical Properties - Volatility? - Thermal Stability? Analyte->Properties GC_Path Sufficiently Volatile & Thermally Stable Properties->GC_Path Yes HPLC_Path Low Volatility or Thermally Labile Properties->HPLC_Path No GC_Method Gas Chromatography (GC) - Faster for volatile compounds - Potential for peak tailing GC_Path->GC_Method HPLC_Method Reversed-Phase HPLC - Highly versatile for non-volatiles - Excellent control over selectivity HPLC_Path->HPLC_Method

Caption: Method selection workflow based on analyte properties.

For this compound, both paths are viable. HPLC is generally the preferred starting point for compounds of this molecular weight due to its versatility and the challenges often associated with analyzing amines by GC.[4][5] However, GC can offer faster analysis times if thermal stability is confirmed.[6][7]

Comparative Analysis: Methodologies and Performance

We will now explore detailed starting protocols for both RP-HPLC and GC, comparing their expected performance characteristics.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for the analysis of aromatic amines.[8][9] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The retention of this compound will be primarily driven by the hydrophobic benzyloxy group, while the polarity and peak shape will be modulated by the state of the basic aniline group.

cluster_0 HPLC Column MobilePhase {Mobile Phase (Polar)| Acetonitrile/Water Mix} Column Stationary Phase (Nonpolar) C18 Silica Particles MobilePhase->Column Elution Analyte_out Separated Analytes Column->Analyte_out Differential Retention Analyte_in Analyte Mixture Analyte_in->MobilePhase:f0

Caption: Principle of Reversed-Phase HPLC separation.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Causality: The acidic mobile phase (pH ≈ 2.7) ensures the aniline group is protonated. This minimizes interaction with residual acidic silanols on the silica surface, preventing the severe peak tailing common with basic analytes.[5]

    • Gradient: 60% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the retention time should be < 1.0%.

    • The tailing factor for the main peak should be between 0.9 and 1.5.

Method 2: Gas Chromatography (GC)

GC is a powerful alternative if the analyte is thermally stable and sufficiently volatile. The separation occurs as the vaporized analyte is carried by an inert gas through a column containing a stationary phase. For aniline derivatives, which can exhibit problematic interactions, column choice is critical.[6][10]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in Toluene to a final concentration of approximately 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Transfer the solution to a GC vial.

      • Causality: Toluene is a suitable solvent for GC analysis and is compatible with the flame ionization detector (FID).[6]

  • Instrumentation and Conditions:

    • GC System: A standard GC with a Flame Ionization Detector (FID).

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. A dedicated amine column could also be used to improve peak shape.[11]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split, 50:1 ratio.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • Detector Temperature (FID): 310 °C.

  • System Suitability:

    • Inject the standard solution five times.

    • The RSD for the retention time should be < 0.5%.

    • The tailing factor should be < 2.0. A higher tailing factor is often acceptable in GC for polar analytes.

Data Summary and Performance Comparison

The following table summarizes the expected performance of the two proposed methods. The values are predictive, based on extensive experience with analogous compounds, and serve as a benchmark for method validation.

ParameterRP-HPLC MethodGC-FID MethodRationale & Justification
Expected Retention Time ~10 - 12 minutes~11 - 13 minutesGoverned by analyte polarity and method conditions. The high boiling point suggests a later elution in GC.
Peak Shape (Tailing Factor) Excellent (< 1.5)Good to Fair (< 2.0)HPLC with an acidic modifier provides superior peak shape for amines by suppressing silanol interactions.[5] GC can suffer from tailing due to polar interactions.[6]
Resolution from Impurities HighModerate to HighHPLC gradients offer excellent control over selectivity for separating structurally similar, non-volatile impurities. GC excels at separating volatile impurities.
Analysis Time ~20 minutes (including re-equilibration)~16 minutesGC often provides faster run times for amenable compounds.
Robustness HighModerateHPLC methods for amines are generally more robust. GC methods can be sensitive to column activity and contamination.[6]

Conclusion and Recommendations

Both RP-HPLC and GC-FID are viable techniques for the analysis of this compound.

  • For routine quality control, purity assessment, and stability testing, the RP-HPLC method is strongly recommended. Its superior peak shape, high resolving power for non-volatile impurities, and overall robustness make it the more reliable choice. The use of an acidic mobile phase is a critical, well-established technique for achieving high-quality chromatography of basic compounds like anilines.[8][12][13]

  • The GC-FID method serves as an excellent orthogonal technique for confirmation of identity and for screening for volatile impurities. While potentially faster, it requires careful monitoring of column performance to mitigate the risk of peak tailing and ensure accurate quantification.[6][7]

By understanding the physicochemical nature of this compound and applying these foundational chromatographic principles, researchers can confidently develop and validate a method that is accurate, robust, and fit for purpose.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the amines along with their retention times that can be... [Image]. Retrieved from [Link]

  • Baree, A., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 885-894. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Benzyloxy)-5-methoxyaniline. Retrieved from [Link]

  • Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024, M1806. Retrieved from [Link]

  • Sagan, C., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(15), 5897. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Hernando, D., et al. (1999). Liquid chromatographic determination of aniline in table-top sweeteners based on pre-column derivatization with 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 859(2), 227-33. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Plots of the retention times of aniline (2) and its methyl-, (3–5), chloro-. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Petro Industry News. (2019). Fast Analysis of Non-Traditional Gasoline Additives with Gas Chromatography – Vacuum Ultraviolet Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Methylphenyl)benzenemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). Supporting Information. PuRe. Retrieved from [Link]

Sources

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